Chloroac-met-OH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12ClNO3S |
|---|---|
Molecular Weight |
225.69 g/mol |
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H12ClNO3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
POPMMWHDENVQSV-YFKPBYRVSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CCl |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of N-(Chloroacetyl)-L-methionine (Chloroac-met-OH)
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of N-(chloroacetyl)-L-methionine, hereafter referred to as Chloroac-met-OH. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
This compound is a derivative of the essential amino acid L-methionine, where the amino group is acylated with a chloroacetyl group. This modification introduces a reactive electrophilic site, the chloroacetyl moiety, which can be valuable for various chemical and biological applications.
Chemical Structure:
Chloroacetyl-L-methionine: A Technical Guide to its Presumed Mechanism of Action as a Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Affinity labeling is a powerful technique in chemical biology and drug discovery for identifying and characterizing the binding sites of proteins. Affinity labels are molecules that resemble a natural ligand but contain a reactive group that forms a covalent bond with the target protein, typically at or near the binding site. N-chloroacetyl derivatives of amino acids are a classic example of such agents, where the amino acid structure provides binding specificity and the chloroacetyl group acts as an electrophile to alkylate nucleophilic amino acid residues.
This guide focuses on the predicted mechanism of action of chloroacetyl-L-methionine. Based on its structure, it is hypothesized to target methionine-binding proteins, leading to their irreversible inactivation. Understanding this mechanism is crucial for its potential application as a research tool or a therapeutic agent.
Postulated Mechanism of Action: Covalent Modification
The core of chloroacetyl-L-methionine's mechanism of action is the irreversible alkylation of nucleophilic residues on a target protein.[1] This process can be broken down into two key steps:
-
Reversible Binding: The L-methionine portion of the molecule is recognized by and binds to the active or an allosteric site of a target protein that has an affinity for methionine. This initial binding is a reversible, non-covalent interaction driven by forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
-
Irreversible Covalent Bonding: Once bound, the electrophilic chloroacetyl group is positioned in proximity to a nucleophilic amino acid residue within the binding site. A nucleophilic attack from a side chain, such as the thiol group of cysteine, the imidazole group of histidine, or the amino group of lysine, displaces the chlorine atom, forming a stable covalent thioether, alkylamino, or similar linkage.[1][2] This covalent modification permanently blocks the binding site or alters the protein's conformation, leading to irreversible inhibition of its function.[3][4]
The specificity of chloroacetyl-L-methionine for its targets is therefore determined by both the affinity of the target for L-methionine and the presence of a suitably positioned nucleophilic residue.
Signaling Pathway Diagram
Caption: Postulated mechanism of chloroacetyl-L-methionine action.
Potential Cellular Targets
Given the L-methionine scaffold, potential cellular targets for chloroacetyl-L-methionine are likely to be proteins that bind methionine or its metabolites. These include:
-
Methionyl-tRNA Synthetase (MetRS): This enzyme is responsible for charging tRNA with methionine, the first step in protein synthesis. Analogues of methionine are known to inhibit this enzyme.
-
S-adenosylmethionine (SAM) Synthetase (MAT): This enzyme catalyzes the formation of SAM from methionine and ATP. SAM is a universal methyl group donor.
-
Enzymes of the Methionine Salvage Pathway: These enzymes recycle methionine from its metabolic byproducts.
-
Methionine Aminopeptidases (MetAPs): These enzymes remove the N-terminal methionine from newly synthesized proteins.
-
Other Enzymes with Methionine-Binding Pockets: Various other enzymes may have allosteric or active sites that can accommodate methionine.
Experimental Protocols
The following are generalized protocols for investigating the mechanism of action of chloroacetyl-L-methionine.
Enzyme Inhibition Assay
This experiment aims to determine if chloroacetyl-L-methionine inhibits a specific target enzyme and to characterize the nature of this inhibition.
Materials:
-
Purified target enzyme (e.g., Methionyl-tRNA Synthetase).
-
Substrate for the enzyme (e.g., L-methionine, ATP, tRNA).
-
Chloroacetyl-L-methionine.
-
Assay buffer specific to the enzyme.
-
Detection reagent or system to measure product formation or substrate depletion.
-
96-well microplate and plate reader.
Procedure:
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing the enzyme, its substrates, and assay buffer.
-
Incubate at the optimal temperature for the enzyme.
-
Measure the reaction rate by monitoring the change in absorbance, fluorescence, or radioactivity over time.
-
-
Inhibition Studies:
-
Pre-incubate the enzyme with varying concentrations of chloroacetyl-L-methionine for different durations (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrates.
-
Measure the reaction rate as in step 1.
-
-
Determination of Irreversibility:
-
Incubate the enzyme with a high concentration of chloroacetyl-L-methionine.
-
Remove the unbound inhibitor by dialysis or gel filtration.
-
Assay the activity of the treated enzyme. A lack of recovery of enzyme activity indicates irreversible inhibition.
-
-
Data Analysis:
-
Plot enzyme activity as a function of inhibitor concentration to determine the IC50 value.
-
For irreversible inhibitors, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs).
-
Plot k_obs against the inhibitor concentration to determine the second-order rate constant of inactivation (k_inact / K_I).
-
Experimental Workflow Diagram
Caption: Workflow for characterizing enzyme inhibition by chloroacetyl-L-methionine.
Identification of the Covalent Adduct by Mass Spectrometry
This experiment aims to confirm covalent modification and identify the specific amino acid residue that is alkylated.
Materials:
-
Purified target enzyme.
-
Chloroacetyl-L-methionine.
-
Trypsin or other protease.
-
Mass spectrometer (e.g., LC-MS/MS).
Procedure:
-
Incubate the target enzyme with chloroacetyl-L-methionine to achieve significant inhibition.
-
Remove excess inhibitor.
-
Denature, reduce, and alkylate the protein (standard proteomics workflow).
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a modification corresponding to the mass of the chloroacetyl-L-methionine adduct on potential nucleophilic residues (Cys, His, Lys).
-
Identify the modified peptide and the specific site of modification.
Quantitative Data Summary
As no experimental data for chloroacetyl-L-methionine is currently available, the following table is a template for summarizing key quantitative findings from inhibition studies. Hypothetical data is included for illustrative purposes.
| Parameter | Description | Hypothetical Value |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50% under specific conditions. | 15 µM |
| k_inact | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | 0.2 min⁻¹ |
| K_I | The inhibitor concentration that gives half the maximal rate of inactivation. | 50 µM |
| k_inact / K_I | The second-order rate constant for inactivation, representing the efficiency of the inhibitor. | 4000 M⁻¹min⁻¹ |
Note: The above data is purely illustrative and would need to be determined experimentally.
Conclusion
Chloroacetyl-L-methionine is a molecule with a high potential to act as a specific, irreversible inhibitor of methionine-binding proteins. Its mechanism is predicted to involve the formation of a covalent bond with a nucleophilic residue in the target's binding site. The experimental protocols outlined in this guide provide a framework for validating this hypothesis, identifying cellular targets, and quantifying the inhibitory potency of this compound. Such studies will be crucial in determining the utility of chloroacetyl-L-methionine as a tool for biochemical research or as a lead compound in drug development.
References
In-depth Technical Guide: The Reactivity of CLAC-MET-OH with Amino Acids
A comprehensive review of the current, publicly available scientific literature reveals no direct data or established research specifically identifying a compound designated "CLAC-MET-OH." Extensive searches across chemical databases, academic publications, and patent repositories did not yield any substance with this specific nomenclature.
This suggests that "CLAC-MET-OH" may be one of the following:
-
A novel or proprietary compound not yet disclosed in public literature.
-
An internal code name for a substance used within a specific research institution or company.
-
A potential typographical error of a different chemical name.
While a direct analysis of "CLAC-MET-OH" is not possible based on current information, we can provide a foundational understanding of the potential reactivity of its constituent parts, should "MET-OH" refer to the amino acid Methionine (often abbreviated as Met-OH or H-Met-OH).
Hypothetical Reactivity Profile Based on Methionine (Met-OH)
Methionine is one of two sulfur-containing proteinogenic amino acids. Its side chain, which contains a thioether group (C-S-C), is a primary site for chemical reactions, particularly oxidation.
Table 1: Reactivity of Methionine with Various Chemical Species
| Reacting Species | Product(s) | Reaction Type | Key Considerations |
| Reactive Oxygen Species (ROS) (e.g., •OH, H₂O₂) | Methionine sulfoxide, Methionine sulfone | Oxidation | Can be reversible (sulfoxide to methionine) by methionine sulfoxide reductase enzymes. This is a key post-translational modification in biological systems. |
| Halogens (e.g., HOCl) | Chlorinated derivatives | Halogenation | The amino group and the thioether are potential sites of reaction.[1] |
| Peroxynitrite (ONOO⁻) | Methionine sulfoxide | Oxidation | Can also be modified by secondary radicals derived from peroxynitrite.[1] |
| Alkylating agents | S-alkylated methionine | Alkylation | The sulfur atom acts as a nucleophile. |
Experimental Protocols for Assessing Amino Acid Reactivity
Should "CLAC-MET-OH" become available for study, its reactivity with other amino acids could be determined using established methodologies.
1. Competitive Kinetic Assays:
This method is used to determine the relative reaction rates of a substance with a panel of amino acids.
-
Objective: To determine the rate constants of the reaction between the target compound and various amino acids.
-
Methodology:
-
A solution containing a known concentration of the target compound ("CLAC-MET-OH") and a mixture of amino acids is prepared.
-
The reaction is initiated.
-
Aliquots are taken at various time points.
-
The disappearance of the amino acids is monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
The relative rates of disappearance correspond to the relative reactivities.
-
2. Product Identification using Mass Spectrometry:
-
Objective: To identify the products formed from the reaction of the target compound with an amino acid.
-
Methodology:
-
The target compound is incubated with a specific amino acid under defined conditions (e.g., pH, temperature).
-
The reaction mixture is then directly infused or separated by chromatography before being introduced into a mass spectrometer.
-
High-resolution mass spectrometry can provide the exact mass of the products, allowing for the determination of their elemental composition.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the product ions, providing structural information.
-
Visualizing Experimental Workflows
The following diagram illustrates a general workflow for characterizing the reactivity of a novel compound with amino acids.
Caption: General workflow for characterizing compound-amino acid reactivity.
Potential Signaling Pathway Implications
If "CLAC-MET-OH" is designed to interact with methionine or other amino acids involved in cellular signaling, it could potentially modulate pathways regulated by oxidative stress or amino acid sensing. For instance, the oxidation of methionine residues in proteins can act as a molecular switch, altering protein function and downstream signaling.
The diagram below represents a hypothetical relationship where a compound's reactivity with methionine could influence a generic oxidative stress response pathway.
Caption: Hypothetical modulation of a signaling pathway via methionine oxidation.
Without a definitive identification of "CLAC-MET-OH" in the public domain, this guide provides a foundational framework based on the potential reactivity of methionine. Should further information regarding the structure and properties of "CLAC-MET-OH" become available, a more precise and detailed analysis of its reactivity with amino acids can be conducted. Researchers and drug development professionals are encouraged to utilize the outlined experimental approaches to characterize any novel compounds.
References
An In-depth Technical Guide to the Physical and Chemical Properties of N-(2-chloroacetyl)-L-methionine (Chloroac-met-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-chloroacetyl)-L-methionine, commonly referred to as Chloroac-met-OH, is a derivative of the essential amino acid L-methionine. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and insights into its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and chemical biology.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational modeling.
| Property | Value | Source |
| CAS Number | 57230-01-0 | [ChemicalBook][1][2] |
| Molecular Formula | C₇H₁₂ClNO₃S | [ChemicalBook][1][2] |
| Molecular Weight | 225.69 g/mol | [ChemicalBook][1][2] |
| Melting Point | 105-107 °C | [ChemicalBook][1] |
| Boiling Point (Predicted) | 481.9 ± 45.0 °C | [ChemicalBook][1] |
| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [ChemicalBook][1] |
| pKa (Predicted) | 3.08 ± 0.10 | [ChemicalBook][1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its further investigation and application.
Synthesis of N-(2-chloroacetyl)-L-methionine
A general and efficient method for the N-chloroacetylation of amino acids can be adapted for the synthesis of this compound. This reaction is typically carried out in a biphasic system or in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.
Materials:
-
L-methionine
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Sodium sulfate (Na₂SO₄) for drying
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolve L-methionine in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
References
The Stability of Chloroacetyl-L-methionine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated stability profile of Chloroacetyl-L-methionine. Due to limited direct literature on this specific compound, this paper extrapolates from data on L-methionine and its derivatives, as well as established principles of pharmaceutical stability testing. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of Chloroacetyl-L-methionine.
Core Concepts in the Stability of Methionine Derivatives
Methionine, an essential amino acid, is notable for its sulfur-containing side chain, which is a primary site for chemical degradation. The stability of methionine and its derivatives is of significant interest in pharmaceutical development, particularly for protein and peptide-based drugs where methionine residues can be susceptible to modification. Forced degradation studies are crucial in identifying the degradation pathways and developing stable formulations. These studies involve subjecting the compound to various stress conditions, such as changes in pH, temperature, light, and exposure to oxidizing agents, to accelerate degradation and identify potential degradation products. An extent of degradation of approximately 5–20% is generally considered suitable for these studies.
Anticipated Degradation Pathways of Chloroacetyl-L-methionine
The chemical structure of Chloroacetyl-L-methionine suggests two primary pathways of degradation: hydrolysis of the amide bond and oxidation of the thioether side chain.
Hydrolytic Degradation
The N-acetyl group of N-acetyl-L-methionine is known to undergo hydrolysis, and it is anticipated that the chloroacetyl group of Chloroacetyl-L-methionine will be similarly labile. This hydrolysis would result in the cleavage of the amide bond to yield L-methionine and chloroacetic acid. This reaction is expected to be catalyzed by both acidic and basic conditions.
Oxidative Degradation
The sulfur atom in the methionine side chain is highly susceptible to oxidation.[1] Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light, heat, or metal ions, can lead to the formation of two primary oxidation products:
-
Methionine Sulfoxide: The initial and most common oxidation product, resulting from the addition of a single oxygen atom to the sulfur.
-
Methionine Sulfone: A further oxidation product, with two oxygen atoms bonded to the sulfur, formed under stronger oxidative conditions.
Forced degradation studies on L-methionine have demonstrated its high sensitivity to oxidation.[2]
Factors Affecting Stability
Several environmental factors can influence the rate and extent of Chloroacetyl-L-methionine degradation:
-
pH: Acidic and basic conditions are expected to accelerate the hydrolysis of the amide bond.
-
Temperature: Elevated temperatures will likely increase the rates of both hydrolysis and oxidation.
-
Light: Photodegradation is a potential concern, as light exposure can promote the oxidation of methionine residues.[3]
-
Oxidizing Agents: The presence of peroxides, metal ions, and dissolved oxygen can significantly increase the rate of oxidation.[3]
Proposed Experimental Protocols for Stability Assessment
A comprehensive understanding of the stability of Chloroacetyl-L-methionine requires a systematic approach using forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Study Protocol
A typical forced degradation study would involve subjecting a solution of Chloroacetyl-L-methionine to the stress conditions outlined in the table below. A single batch of the material should be used for all stress studies to ensure consistency.[1]
| Stress Condition | Proposed Methodology |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24, 48, and 72 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2, 4, and 8 hours |
| Neutral Hydrolysis | Purified water at 60°C for 24, 48, and 72 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 2, 6, and 24 hours |
| Thermal Degradation | Solid-state sample at 80°C for 7 days |
| Photostability | Solution exposed to ICH-compliant light conditions (e.g., 1.2 million lux hours and 200 W h/m²) |
Stability-Indicating Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for separating Chloroacetyl-L-methionine from its potential degradation products.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient from 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30°C |
This method should be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for quantifying Chloroacetyl-L-methionine and its degradation products.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison of the stability of Chloroacetyl-L-methionine under different conditions.
| Stress Condition | Time (hours) | Assay of Chloroacetyl-L-methionine (%) | L-methionine (%) | Methionine Sulfoxide Derivative (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | |||||
| 48 | ||||||
| 72 | ||||||
| 0.1 M NaOH, 60°C | 2 | |||||
| 4 | ||||||
| 8 | ||||||
| 3% H₂O₂, RT | 2 | |||||
| 6 | ||||||
| 24 |
Visualizing Degradation Pathways and Experimental Workflows
Caption: Anticipated degradation pathways of Chloroacetyl-L-methionine.
Caption: Experimental workflow for a forced degradation study.
References
An In-depth Technical Guide to N-Chloroacetyl-L-methionine (Chloroac-met-OH) for Covalent Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Chloroacetyl-L-methionine (Chloroac-met-OH), a representative N-chloroacetyl amino acid, for the covalent labeling of proteins. This document details its synthesis, mechanism of action, potential applications, and the experimental protocols required for its use in chemical biology and drug discovery.
Introduction to Covalent Protein Labeling and Chloroacetamide Warheads
Covalent labeling of proteins is a powerful technique for identifying and characterizing protein function, mapping binding sites, and developing targeted covalent inhibitors.[1][2] This approach utilizes reactive chemical groups, often termed "warheads," that form stable, covalent bonds with specific amino acid residues on a target protein.[3][4]
The chloroacetamide functional group is a well-established electrophilic warhead used in covalent protein modification.[1] Its reactivity is primarily directed towards nucleophilic amino acid side chains, most notably the thiol group of cysteine residues.[5][6] The formation of a stable thioether bond makes chloroacetamide-based probes valuable tools in proteomics and drug discovery.[1][5] N-Chloroacetyl-L-methionine (this compound) is a specific example of this class of reagents, incorporating a chloroacetamide moiety onto the amino acid methionine.
Synthesis and Chemical Properties of this compound
N-chloroacetyl amino acids like this compound can be synthesized through the reaction of the corresponding amino acid with chloroacetyl chloride or chloroacetic acid anhydride.[7][8][9] Automated methods for the N-terminal chloroacetylation of peptides during solid-phase peptide synthesis have also been developed.[7][10]
Chemical Properties of this compound:
| Property | Value |
| Synonyms | CHLOROACETYL-L-METHIONINE, CLAC-MET-OH |
| CAS Number | 57230-01-0 |
| Molecular Formula | C7H12ClNO3S |
| Molecular Weight | 225.70 g/mol |
| Melting Point | 105-107 °C |
| Boiling Point | 481.9±45.0 °C (Predicted) |
| Density | 1.324±0.06 g/cm3 (Predicted) |
| pKa | 3.08±0.10 (Predicted) |
Mechanism of Covalent Labeling
The primary mechanism of action for chloroacetamide-based probes is nucleophilic substitution. The electrophilic carbon of the chloroacetyl group is susceptible to attack by nucleophilic side chains of amino acids.
Target Amino Acid Residues:
-
Cysteine: The highly nucleophilic thiol group of cysteine is the primary target for chloroacetamides. The reaction results in the formation of a stable thioether linkage.[5][6]
-
Histidine: The imidazole side chain of histidine can also be alkylated by chloroacetamides, although the reaction is generally slower than with cysteine.[11][12]
-
Lysine: The ε-amino group of lysine is another potential target, leading to the formation of a secondary amine.[6]
-
Methionine: The thioether side chain of methionine can be alkylated, forming a sulfonium ion.[6][13]
-
Aspartate and Glutamate: The carboxylate side chains of aspartate and glutamate can also react, though this is less common.[6]
The specificity of the labeling reaction can be influenced by factors such as pH, reagent concentration, and the local protein environment.[6] At neutral or slightly basic pH, cysteine and histidine are the most reactive residues.
Covalent labeling of a cysteine residue by this compound.
Applications in Research and Drug Discovery
N-chloroacetyl amino acids and other chloroacetamide-based probes have a range of applications in chemical biology and drug discovery:
-
Activity-Based Protein Profiling (ABPP): Chloroacetamide-containing probes can be used in ABPP to identify and profile the activity of enzymes in complex biological samples.[14][15][16]
-
Covalent Inhibitor Development: The chloroacetamide warhead can be incorporated into small molecules to create potent and selective covalent inhibitors of enzymes.[1][4][17]
-
Chemoproteomic Screening: Libraries of chloroacetamide fragments can be screened against the proteome to identify "ligandable" cysteines, which can serve as starting points for drug discovery.[18]
-
Peptide-Protein Conjugation: N-chloroacetylated peptides can be used to create conjugates with proteins for applications such as generating immunogens.[7]
Quantitative Data for Chloroacetamide-Based Probes
The reactivity and inhibitory potential of chloroacetamide-based compounds have been quantified in various studies. The following tables summarize representative data.
Table 1: Inhibitory Potency of Chloroacetamide-Based SARS-CoV-2 Main Protease Inhibitors [17]
| Compound | Warhead | IC50 (µM) |
| Jun9-57-3R | Chloroacetamide | 0.05 |
| Jun9-57-3S | Chloroacetamide | 1.13 |
| Jun9-62-2R | Dichloroacetamide | 0.43 |
| Jun9-89-2R | Dibromoacetamide | 0.08 |
| Jun9-77-1 | 2-Chloropropanamide | > 20 |
Table 2: Reactivity of Covalent Warheads with DTNB (Ellman's Reagent) [19]
| Warhead | Average Rate Constant (k_avg) (M⁻¹s⁻¹) |
| Chloromethyl ketone | 4.59 x 10⁻⁶ |
| Maleimide | 3.59 x 10⁻⁶ |
| Chloroacetamide | 7.45 x 10⁻⁷ |
| Acrylamide | 2.69 x 10⁻⁷ |
Experimental Protocols
The following are generalized protocols for the use of chloroacetamide-based probes for protein labeling. These should be optimized for the specific protein and experimental conditions.
Protocol for In Vitro Protein Labeling with this compound
-
Protein Preparation:
-
Purify the protein of interest to homogeneity.
-
Dialyze the protein into a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers containing primary amines (e.g., Tris) if targeting lysine residues is not desired.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a final concentration of 1-5 mM for 30 minutes at room temperature. DTT can also be used but should be removed prior to labeling as it will react with the chloroacetamide.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO or an appropriate aqueous buffer).
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically. Protect the reaction from light.[6]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent containing a thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM.
-
-
Removal of Excess Probe:
-
Remove unreacted probe and quenching reagent by dialysis, size-exclusion chromatography, or buffer exchange.
-
-
Analysis of Labeling:
-
Confirm covalent modification by mass spectrometry (intact protein analysis or peptide mapping after proteolytic digestion).[5][20][21] A mass increase corresponding to the addition of the this compound moiety (minus HCl) is expected.
-
The extent of labeling can be quantified by comparing the intensities of the labeled and unlabeled protein signals in the mass spectrum.
-
Protocol for Chemoproteomic Profiling using a Chloroacetamide Probe[18]
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Probe Treatment:
-
Treat the cell lysate with the chloroacetamide probe (e.g., 10-100 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce disulfide bonds with TCEP.
-
Alkylate any remaining free cysteines with a different alkylating agent (e.g., iodoacetamide) to block them.
-
Perform a protein cleanup step, for example, by chloroform/methanol precipitation.
-
Digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the data for peptides containing the chloroacetamide modification to identify the sites of covalent labeling.
-
Use label-free quantification or isotopic labeling methods to compare the extent of labeling between different conditions.
-
Mandatory Visualizations
A generalized experimental workflow for covalent protein labeling.
Workflow for identifying protein targets of a chloroacetamide probe.
Conclusion and Future Directions
N-chloroacetyl amino acids, exemplified by this compound, are versatile reagents for the covalent modification of proteins. The chloroacetamide warhead provides a reliable means of targeting nucleophilic amino acid residues, particularly cysteine. The applications of these probes are extensive, ranging from fundamental studies of protein function to the development of novel therapeutics.
While the general reactivity of chloroacetamides is well-understood, the specific influence of the amino acid moiety, such as the methionine in this compound, on reactivity and specificity is an area that warrants further investigation. Future studies could explore how different N-chloroacetyl amino acids can be used to fine-tune the properties of covalent probes for enhanced target engagement and selectivity. The continued development and application of these tools will undoubtedly provide deeper insights into the proteome and accelerate the discovery of new medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine - Google Patents [patents.google.com]
- 10. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 11. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 16. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mass spectral analysis of acetylated peptides: Implications in proteomics [ouci.dntb.gov.ua]
An Introductory Guide to the Research Applications of L-Methionyl-L-methionine (Met-Met)
Disclaimer: The compound "CLAC-MET-OH" is not found in standard chemical or biological databases. This guide proceeds under the assumption that the intended subject is L-Methionyl-L-methionine , a dipeptide of the essential amino acid L-methionine, hereafter referred to as Met-Met .
This technical guide provides an in-depth overview of L-Methionyl-L-methionine (Met-Met), including its chemical properties, biological significance, and relevant experimental protocols for its use in research. The content is intended for researchers, scientists, and professionals in drug development.
Introduction to L-Methionyl-L-methionine (Met-Met)
L-Methionyl-L-methionine (H-Met-Met-OH) is a dipeptide composed of two L-methionine residues linked by a peptide bond.[1] As a derivative of the essential amino acid L-methionine, its biological activity is intrinsically linked to methionine metabolism, which plays a critical role in numerous cellular functions. These include protein synthesis, the production of the universal methyl donor S-adenosylmethionine (SAM), and the synthesis of crucial molecules like glutathione and polyamines.[2][3][4] Understanding the metabolic fate and cellular impact of Met-Met is crucial for its application in research, particularly in fields such as cell biology, oncology, and metabolic studies.
Chemical and Physical Properties
The fundamental properties of Met-Met are summarized in the table below, based on data from public chemical databases.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | [1] |
| Molecular Formula | C10H20N2O3S2 | [1] |
| Molecular Weight | 280.4 g/mol | [1] |
| Canonical SMILES | CSCC--INVALID-LINK--C(=O)O">C@@HN | [1] |
| Synonyms | H-MET-MET-OH, Met-Met, Methionyl-Methionine | [1] |
Biological Significance and Mechanism of Action
The biological effects of exogenously supplied Met-Met are primarily understood through its integration into the broader methionine metabolic network. Once transported into the cell, it is likely hydrolyzed by peptidases into two molecules of L-methionine. This increases the intracellular pool of methionine, which then feeds into several critical pathways.
Key Methionine-Dependent Pathways:
-
Methionine Cycle: L-methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids. This process is fundamental to epigenetic regulation and cellular signaling.[5][6]
-
Transsulfuration Pathway: This pathway converts homocysteine, a product of the methionine cycle, into cysteine. Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant.[6] This links methionine metabolism directly to cellular redox homeostasis.
-
Polyamine Synthesis: SAM is also a precursor for the synthesis of polyamines, which are essential for cell growth, proliferation, and differentiation.[4][5]
The diagram below illustrates the central role of L-methionine in these interconnected metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 4. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chloroac-met-OH as a Methionine Analogue: An In-Depth Technical Guide for Researchers
Introduction
The study of protein dynamics, including synthesis, localization, and interaction, is fundamental to understanding cellular function and disease. Methionine analogues that can be metabolically incorporated into proteins have become invaluable tools for researchers. Established analogues such as azidohomoalanine (AHA) and homopropargylglycine (HPG) have enabled the visualization and enrichment of newly synthesized proteins through bioorthogonal "click chemistry".[1][2] This guide introduces N-chloroacetyl-L-methionine (Chloroac-met-OH), a methionine analogue with the potential for dual functionality: as a tool for metabolic labeling and as a reactive probe for studying protein interactions and structure.
The unique feature of this compound is its N-terminal chloroacetyl group. This group is a well-characterized reactive moiety that can form covalent bonds with nucleophilic amino acid residues.[3] This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical applications, potential experimental protocols, and data analysis considerations for using this compound in their studies. While direct experimental data on this compound as a methionine analogue is emerging, this document leverages established principles from related fields to propose a framework for its use.
Core Concepts and Proposed Applications
This compound is envisioned as a multifunctional tool for proteomic studies. Its utility stems from the combination of a methionine-like structure, allowing for its potential incorporation into proteins by the cellular translational machinery, and a reactive chloroacetyl group.
1. Metabolic Labeling of Nascent Proteins:
Similar to other methionine analogues, this compound could be used to tag proteins synthesized over a specific period.[2][4] By replacing methionine in cell culture media with this compound, newly synthesized proteins would incorporate this analogue. The chloroacetyl group can then serve as a handle for enrichment or detection, although its reactivity requires different approaches compared to the bioorthogonal groups of AHA and HPG.
2. Probing Protein Structure and Interactions:
The primary proposed application of this compound is as an in-situ crosslinking agent. Once incorporated into a protein, the chloroacetyl group can react with nearby nucleophilic residues, either on the same protein (intramolecular crosslink) or on an interacting protein (intermolecular crosslink). This can be particularly useful for:
-
Mapping protein-protein interactions (PPIs): Trapping transient or weak interactions that are difficult to capture by other methods.
-
Identifying binding partners: Crosslinking a protein of interest to its unknown interactors for subsequent identification by mass spectrometry.
-
Probing protein topology: Identifying residues that are in close proximity in the folded protein structure.
Quantitative Data
The successful application of this compound as a research tool will depend on its efficiency of metabolic incorporation and the reactivity of its chloroacetyl group. The following tables summarize relevant data from analogous compounds to provide a baseline for experimental design.
Table 1: Comparison of Methionine Analogues for Metabolic Labeling
| Methionine Analogue | Chemical Handle | Typical Incorporation Rate | Detection Method | Reference |
| Azidohomoalanine (AHA) | Azide | ~50-80% | Click Chemistry | [2][5] |
| Homopropargylglycine (HPG) | Alkyne | ~70-80% | Click Chemistry | [5][6] |
| This compound | Chloroacetyl | Hypothesized | Affinity Purification, MS | N/A |
Note: The incorporation rate of this compound is yet to be experimentally determined and will likely vary depending on cell type and experimental conditions.
Table 2: Reactivity of Chloroacetamide with Nucleophilic Amino Acid Residues
| Amino Acid | Nucleophilic Group | Reactivity with Chloroacetamide | Notes | Reference |
| Cysteine | Thiol (-SH) | High | Forms a stable thioether bond. | [3] |
| Histidine | Imidazole | Moderate | Reaction is pH-dependent. | [3] |
| Lysine | Amine (-NH2) | Low | Can occur at high pH or with prolonged exposure. | [7] |
| Methionine | Thioether (-S-CH3) | Low | Can be oxidized by some chloroacetamide reagents. | [7][8] |
Experimental Protocols
The following are detailed, hypothetical protocols for the use of this compound in studies. These are based on established methods for metabolic labeling and protein alkylation.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound
This protocol describes the incorporation of this compound into newly synthesized proteins in cultured cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Methionine-free medium
-
This compound (stock solution in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Culture: Plate cells to be 70-80% confluent on the day of the experiment.
-
Methionine Starvation: Aspirate the complete medium, wash the cells twice with warm PBS, and then add pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes to deplete intracellular methionine pools.
-
Labeling: Replace the methionine-free medium with fresh methionine-free medium containing this compound at a final concentration of 25-100 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours). A control plate with complete medium (containing methionine) should be run in parallel.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay. The lysate is now ready for downstream applications such as immunoprecipitation or proteomic analysis.
Protocol 2: In-situ Crosslinking and Enrichment of this compound-labeled Proteins
This protocol describes the induction of crosslinking after metabolic labeling and subsequent enrichment of crosslinked complexes.
Materials:
-
This compound-labeled cell lysate (from Protocol 1)
-
Neutral pH buffer (e.g., PBS pH 7.4)
-
Glutathione or Cysteine solution (for quenching)
-
Antibody against the protein of interest (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Induction of Crosslinking (Optional): The chloroacetyl group may react spontaneously with proximal nucleophiles. To control the reaction, it is performed on the lysate. Adjust the pH of the lysate to 7.5-8.0 to facilitate the alkylation reaction. Incubate at room temperature for 1 hour.
-
Quenching: Add a final concentration of 10 mM glutathione or cysteine to the lysate to quench any unreacted chloroacetyl groups. Incubate for 15 minutes at room temperature.
-
Immunoprecipitation: Add the primary antibody against the bait protein to the quenched lysate. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate and incubate for another 1 hour at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer.
-
Elution: Elute the protein complexes from the beads using the elution buffer. Neutralize the eluate with a suitable buffer (e.g., 1M Tris-HCl, pH 8.5).
-
Sample Preparation for Mass Spectrometry: The eluted proteins can be prepared for mass spectrometry analysis by in-solution or in-gel digestion with trypsin.
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflows and conceptual applications of this compound.
Caption: Experimental workflow for identifying protein-protein interactions using this compound.
Caption: Using this compound to study a transient interaction in a signaling pathway.
Caption: Logical relationship of the dual functionality of this compound.
Conclusion and Future Directions
This compound presents an exciting potential addition to the chemical biology toolbox for studying proteins. Its proposed dual functionality as both a metabolic label and a reactive crosslinking agent could open up new avenues for investigating protein synthesis, interactions, and structure directly within the cellular environment. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers interested in exploring the capabilities of this novel methionine analogue.
Future work will need to focus on experimentally validating the metabolic incorporation of this compound and characterizing its efficiency and potential toxicity. Furthermore, optimizing the conditions for in-situ crosslinking and developing robust analytical pipelines for identifying crosslinked peptides by mass spectrometry will be crucial for the successful application of this promising research tool. The continued development of such multifunctional chemical probes will undoubtedly deepen our understanding of the complex and dynamic world of the proteome.
References
- 1. Amino Acid-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]
- 2. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
Chloroacetyl-L-methionine in Chemical Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic application of covalent chemical probes and inhibitors is a cornerstone of modern chemical biology and drug discovery. Among the arsenal of electrophilic warheads, the chloroacetyl group stands out for its utility in selectively targeting nucleophilic residues in proteins. When coupled with amino acids such as L-methionine, it presents a versatile scaffold for designing targeted covalent inhibitors and activity-based probes. This technical guide provides a comprehensive overview of the potential applications of the chloroacetyl moiety, with a focus on its utility when incorporated into an L-methionine framework, for the covalent modification of proteins.
Introduction to Chloroacetyl Chemistry in a Biological Context
The chloroacetyl group is a reactive electrophile that can form stable covalent bonds with nucleophilic amino acid residues under physiological conditions. Its reactivity is primarily directed towards the thiol group of cysteine residues, which are highly nucleophilic in their deprotonated thiolate form. While reactions with other nucleophiles like the thioether of methionine, the imidazole of histidine, or the amine of lysine are possible, they are generally less favorable. This selectivity makes the chloroacetyl moiety a valuable tool for targeting specific cysteine residues in proteins.
The incorporation of a chloroacetyl group onto an L-methionine backbone can serve several purposes. The methionine side chain, with its thioether group, can influence the local chemical environment and potentially participate in non-covalent interactions within a protein's binding pocket, thereby directing the reactive chloroacetyl group to a nearby nucleophile. Furthermore, the inherent metabolic pathways of methionine can be exploited for targeted delivery or to probe enzymatic activities related to methionine metabolism.
Applications in Chemical Biology
Covalent Labeling of Proteins
The primary application of chloroacetyl-containing molecules is the covalent labeling of proteins. This is instrumental for:
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to assess the functional state of enzymes in complex biological systems. A chloroacetyl-based probe can be designed to bind to the active site of a target enzyme, leading to the covalent modification of a reactive cysteine residue. This allows for the identification and quantification of active enzyme populations.
-
Target Identification and Validation: Covalent probes can be used to identify the molecular targets of small molecules. By attaching a reporter tag (e.g., a fluorophore or biotin) to a chloroacetyl-containing compound, researchers can covalently label and subsequently identify its protein binding partners.
-
Structural Biology: Covalently modifying a protein with a chloroacetyl-based ligand can stabilize a specific conformation, facilitating structural studies by techniques such as X-ray crystallography or cryo-electron microscopy.
Development of Covalent Inhibitors
The chloroacetyl group serves as an effective "warhead" for the design of targeted covalent inhibitors. These inhibitors first bind to the target protein non-covalently and then form an irreversible covalent bond with a nearby nucleophilic residue, typically a cysteine. This leads to potent and often prolonged inhibition.
Key Advantages of Covalent Inhibition:
-
Increased Potency and Duration of Action: The irreversible nature of the covalent bond can lead to a more sustained therapeutic effect.
-
High Specificity: By targeting less conserved, non-catalytic cysteines, it is possible to achieve high selectivity for the desired protein target.
-
Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding pocket.
A notable example involves the use of chloroacetamide-based fragments for the development of covalent inhibitors targeting the TEAD family of transcription factors, where a conserved cysteine in a palmitate-binding pocket is targeted.
Quantitative Data
The reactivity of the chloroacetyl group is a critical parameter for its application. The following table summarizes comparative reactivity data for different electrophilic warheads commonly used in chemical biology.
| Electrophilic Warhead | Relative Reactivity towards Thiols | Key Features |
| Chloroacetamide | Moderate | Good balance of reactivity and stability; selective for cysteine.[1] |
| Iodoacetamide | High | More reactive than chloroacetamide, but can be less selective. |
| Acrylamide | Low to Moderate | A Michael acceptor with good selectivity for cysteine. |
| Maleimide | High | Highly reactive towards thiols, but can undergo hydrolysis. |
| Chloromethyl ketone | Very High | Exhibits high reactivity, approximately 6.2-fold higher than chloroacetamide.[1] |
Experimental Protocols
General Protocol for Protein Alkylation with a Chloroacetyl-Containing Probe
This protocol provides a general framework for labeling a purified protein with a chloroacetyl-based probe. Optimization of parameters such as pH, temperature, and incubation time is crucial for each specific application.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Chloroacetyl-containing probe (e.g., N-chloroacetyl-L-methionine) stock solution in a compatible solvent (e.g., DMSO).
-
Reducing agent (e.g., DTT or TCEP) if targeting reduced cysteines.
-
Quenching reagent (e.g., excess L-cysteine or β-mercaptoethanol).
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a reducing agent (e.g., 1-5 mM TCEP) for 30 minutes at room temperature. Subsequently, remove the reducing agent using a desalting column.
-
Labeling Reaction: Add the chloroacetyl-containing probe to the protein solution at a desired molar excess (typically 10-100 fold).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours). The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted probe.
-
Analysis: Analyze the labeling efficiency using techniques such as mass spectrometry (to confirm covalent modification and identify the site of labeling), SDS-PAGE with fluorescent scanning (if a fluorescent tag is used), or Western blotting.
Synthesis of N-Chloroacetyl-L-methionine
A general method for the synthesis of N-chloroacetyl amino acids involves the reaction of the amino acid with chloroacetyl chloride in a suitable buffer.
Materials:
-
L-methionine
-
Chloroacetyl chloride
-
Phosphate buffer (e.g., 0.5 M, pH 7.5)
-
Organic solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve L-methionine in the phosphate buffer.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the stirred solution.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) while maintaining the temperature.
-
Extract the product into an organic solvent.
-
Dry the organic layer over a drying agent and evaporate the solvent to obtain the N-chloroacetyl-L-methionine product.
-
Characterize the product using techniques such as NMR and mass spectrometry.
Visualizations
Caption: Workflow for covalent inhibitor development.
Caption: Experimental workflow for protein labeling.
Caption: Simplified overview of L-methionine metabolism.
Conclusion
The chloroacetyl group is a powerful and versatile electrophile for the covalent modification of proteins in chemical biology and drug discovery. While its reactivity is predominantly directed towards cysteine residues, the strategic incorporation of this moiety onto scaffolds such as L-methionine offers opportunities for designing highly specific and potent chemical probes and covalent inhibitors. The ability to fine-tune reactivity and targetability through rational design makes chloroacetyl-based compounds valuable tools for elucidating biological processes and developing novel therapeutics. Further exploration into the synthesis and application of diverse chloroacetyl-amino acid conjugates will undoubtedly continue to expand their impact in the field.
References
Methodological & Application
Application Notes and Protocols for Chloroacetyl-Methionine Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and utilization of peptides modified with a chloroacetyl group on a methionine residue. This modification introduces a reactive electrophilic site, enabling covalent linkage to nucleophilic residues, primarily cysteine, in target proteins and peptides. This technique is a valuable tool for activity-based protein profiling, target identification and validation, and the development of covalent inhibitors.
Overview of Chloroacetyl-Peptide Chemistry
Chloroacetyl-modified peptides are powerful reagents for creating stable, covalent bonds with biological macromolecules. The chloroacetyl group acts as an alkylating agent, reacting specifically with strong nucleophiles like the thiol group of cysteine residues under physiological conditions. This targeted reactivity allows for the precise labeling and investigation of protein function.
The overall workflow involves three key stages:
-
Synthesis of N-chloroacetyl-L-methionine (Chloroac-Met-OH): The foundational building block is synthesized by reacting L-methionine with chloroacetyl chloride.
-
Solid-Phase Peptide Synthesis (SPPS): The this compound is incorporated into a peptide sequence using standard Fmoc-based solid-phase synthesis. Alternatively, the chloroacetyl group can be introduced at the N-terminus of a resin-bound peptide.
-
Covalent Modification of Target Proteins: The purified chloroacetylated peptide is incubated with a target protein containing a reactive cysteine residue to form a stable thioether bond.
Experimental Protocols
Protocol for Synthesis of N-chloroacetyl-L-methionine (this compound)
This protocol describes the synthesis of the N-chloroacetyl-L-methionine building block required for peptide synthesis.
Materials:
-
L-Methionine
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of L-Methionine: Dissolve L-methionine (1 equivalent) in a 1 M aqueous solution of NaOH (2.5 equivalents) in a round bottom flask. Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the cold, stirring solution. Maintain the temperature at 0°C.
-
Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 with 2 M HCl.
-
Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude N-chloroacetyl-L-methionine.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final this compound.
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Chloroacetylated Peptide
This protocol outlines the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Diethyl ether
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the standard Fmoc-protected amino acids sequentially using a coupling reagent like HBTU in the presence of a base such as DIPEA.
-
Incorporation of this compound: For the methionine position, use the synthesized this compound and couple it using the same procedure as for the other amino acids.
-
N-terminal Chloroacetylation (Alternative): To introduce the chloroacetyl group at the N-terminus, first assemble the desired peptide sequence. After the final Fmoc deprotection, react the free N-terminal amine with chloroacetic anhydride or chloroacetyl chloride in the presence of a non-nucleophilic base.
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC. The purity of peptides typically ranges from 80% to 95%.[1]
Protocol for Covalent Modification of a Cysteine-Containing Protein
This protocol describes the reaction of a purified chloroacetylated peptide with a target protein.
Materials:
-
Purified chloroacetylated peptide
-
Purified target protein with an accessible cysteine residue
-
Reaction buffer (e.g., phosphate or bicarbonate buffer, pH 7.5-8.5)
-
Quenching reagent (e.g., DTT or β-mercaptoethanol)
-
SDS-PAGE analysis reagents
-
Mass spectrometer for analysis
Procedure:
-
Reaction Setup: Dissolve the chloroacetylated peptide and the target protein in the reaction buffer. The final concentrations will depend on the specific reactants but a 10-50 fold molar excess of the peptide is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can range from 30 minutes to several hours.[1] The optimal pH for the alkylation of cysteines is typically between 7.5 and 8.5, where the cysteine thiol is more nucleophilic.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the target protein, or by mass spectrometry to observe the mass addition corresponding to the peptide.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like DTT to a final concentration of ~10 mM to react with any unreacted chloroacetylated peptide.
-
Analysis: Analyze the reaction products by SDS-PAGE, Western blot, and/or mass spectrometry to confirm covalent modification. For mass spectrometry, the sample is typically digested with a protease (e.g., trypsin) and the resulting peptides are analyzed to identify the site of modification.
Quantitative Data
| Parameter | Synthesis of this compound | SPPS of Chloroacetylated Peptide | Covalent Modification of Protein |
| Typical Yield | 70-90% | Crude peptide yields of 70-90% are common.[1] | Highly variable, dependent on protein and peptide |
| Purity (after purification) | >95% | 80-95% by HPLC[1] | >90% modification can be achieved |
| Reaction Time | 2.5 - 4.5 hours | Variable, dependent on peptide length | 0.5 - 48 hours[1] |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature | 15°C to 37°C[1][2] |
| Key Reagents | L-Methionine, Chloroacetyl chloride | Fmoc-amino acids, this compound, Coupling reagents | Chloroacetylated peptide, Cysteine-containing protein |
| pH | Alkaline, then acidic | N/A (Solid Phase) | 7.5 - 8.5[2] |
Visualizations
Workflow for Chloroacetyl-Peptide Synthesis and Application
Caption: Overall workflow from synthesis to application.
Signaling Pathway of Covalent Modification
Caption: Reaction mechanism of cysteine alkylation.
References
- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Use of Chloroacetyl-L-methionine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of a chloroacetyl moiety in conjunction with methionine-containing peptides during solid-phase peptide synthesis (SPPS). The primary focus is on the post-synthesis N-terminal chloroacetylation of a peptide and its subsequent application in intramolecular cyclization, a key strategy in drug development to enhance peptide stability, affinity, and bioavailability.
Application Notes
The introduction of a chloroacetyl group onto a peptide provides a reactive electrophilic site for covalent modification. This functional group is particularly reactive towards nucleophiles such as the thiol group of a cysteine residue, making it an excellent tool for site-specific conjugation and peptide cyclization. While the direct incorporation of a chloroacetylated methionine building block is not standard practice, the N-terminal chloroacetylation of a peptide sequence that includes methionine is a common and effective strategy.
Primary Application: Intramolecular Peptide Cyclization
A major application of chloroacetyl chemistry in SPPS is the generation of cyclic peptides.[1] This is typically achieved by introducing a chloroacetyl group at the N-terminus of the peptide chain and reacting it with a downstream nucleophilic amino acid side chain, most commonly cysteine, to form a stable thioether bond.[2] This "head-to-side-chain" cyclization is performed on-resin before the cleavage and deprotection of other side-chain protecting groups. The constrained conformation of cyclic peptides often leads to increased proteolytic stability and improved binding affinity to their biological targets.
Key Considerations and Potential Side Reactions
When working with methionine-containing peptides, special care must be taken to avoid common side reactions that can reduce the yield and purity of the final product.
-
Stability of the Chloroacetyl Group: The chloroacetyl group is generally stable under the conditions of Fmoc-based SPPS, which involves repeated treatments with a mild base (e.g., piperidine) for Fmoc group removal.[3] However, prolonged exposure to basic conditions should be avoided.
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide.[4][5] This can occur during synthesis or, more commonly, during the final acidic cleavage from the resin. To mitigate this, specialized cleavage cocktails containing reducing agents are recommended.[6][7]
-
Methionine S-alkylation: During the final trifluoroacetic acid (TFA)-based cleavage, carbocations generated from the removal of tert-butyl-based protecting groups can alkylate the methionine side chain, forming a sulfonium salt.[6][7] The addition of scavengers to the cleavage cocktail is crucial to prevent this side reaction.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the key steps of chloroacetylation and on-resin cyclization, based on analogous procedures reported in the literature.
Table 1: Typical Conditions for On-Resin N-terminal Chloroacetylation
| Parameter | Value/Reagent | Concentration/Equivalents | Time | Temperature | Reference |
| Reagent | Chloroacetyl chloride | 2 eq. | 1 h | Room Temp. | [1] |
| Base | DIPEA | 4 eq. | 1 h | Room Temp. | [1] |
| Solvent | DMF | - | 1 h | Room Temp. | [1] |
Table 2: Illustrative On-Resin Cyclization Conditions for N-Chloroacetyl Peptides with Cysteine
| Parameter | Value/Reagent | pH | Time | Temperature | Reference |
| Base | DIPEA | Neutral to slightly basic | 0.5 - 48 h | Room Temp. | [2] |
| Solvent | DMF or NMP | Neutral to slightly basic | 0.5 - 48 h | Room Temp. | [2] |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a methionine-containing peptide, its N-terminal chloroacetylation, on-resin cyclization, and final cleavage.
Protocol 1: General Fmoc-SPPS of a Methionine-Containing Peptide
This protocol assumes a standard manual or automated Fmoc-based solid-phase peptide synthesis strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the fulvene adduct.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (including Fmoc-Met-OH) (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-4 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine.
Protocol 2: On-Resin N-terminal Chloroacetylation
This protocol is performed after the final Fmoc deprotection of the linear peptide synthesized in Protocol 1.
-
Resin Preparation: Wash the peptide-resin from Protocol 1 with DMF (3 times) and then with dichloromethane (DCM) (3 times).
-
Reaction Mixture: In a separate vessel, prepare the chloroacetylation solution. For a 0.1 mmol synthesis scale, dissolve chloroacetyl chloride (2 equivalents) and DIPEA (4 equivalents) in DCM.
-
Chloroacetylation Reaction: Add the chloroacetylation solution to the peptide-resin and shake at room temperature for 1 hour.[1]
-
Washing: Wash the resin thoroughly with DCM (3 times) and then DMF (3 times) to remove all excess reagents.
Protocol 3: On-Resin Intramolecular Cyclization with Cysteine
This protocol is for the cyclization of the N-terminally chloroacetylated peptide with a cysteine residue within the sequence.
-
Side Chain Deprotection of Cysteine: If the cysteine side chain is protected with a labile group (e.g., Mmt), selectively deprotect it now. The widely used Trt group for cysteine is typically stable to the conditions in this step and is removed during the final cleavage.
-
Cyclization:
-
Swell the chloroacetylated peptide-resin in DMF.
-
Add a solution of DIPEA in DMF (e.g., 4-5 equivalents) to the resin to create a slightly basic environment, which facilitates the nucleophilic attack of the cysteine thiol on the chloroacetyl group.
-
Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS.
-
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and then DCM.
Protocol 4: Cleavage and Deprotection of the Cyclic Peptide
Due to the presence of methionine, a specialized cleavage cocktail is essential to prevent oxidation and S-alkylation.
-
Resin Preparation: Dry the cyclized peptide-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail designed to protect methionine. A recommended cocktail is Reagent K or a similar mixture.[6][7] A typical composition is:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Visualizations
Caption: General workflow for SPPS of a methionine-containing peptide followed by chloroacetylation and cyclization.
Caption: Reaction pathway for the intramolecular cyclization of an N-chloroacetylated peptide with a cysteine residue.
Caption: Logical workflow for the synthesis, modification, and purification of a cyclic methionine-containing peptide.
References
- 1. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]
- 2. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of N-Terminal Chloroacetyl-Methionine for Synthetic Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. The introduction of unique chemical handles allows for the precise conjugation of molecules such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs, as well as for the synthesis of cyclic and polymeric peptides. One effective strategy for achieving site-specific modification is the incorporation of a chloroacetyl group at the N-terminus of a synthetic peptide. This electrophilic group readily and specifically reacts with nucleophilic thiol groups, such as the side chain of cysteine, to form a stable thioether bond.
This document provides detailed application notes and protocols for the incorporation of a chloroacetyl group, specifically using N-Chloroacetyl-L-Methionine (Chloroac-met-OH), during solid-phase peptide synthesis (SPPS). It further describes the subsequent reaction of the chloroacetylated peptide with a cysteine-containing molecule.
Chemical Properties of this compound
N-Chloroacetyl-L-Methionine (this compound) is a commercially available amino acid derivative that can be readily used in standard Fmoc-based solid-phase peptide synthesis protocols.
| Property | Value |
| Chemical Formula | C7H12ClNO3S |
| Molecular Weight | 225.69 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 105-107 °C |
| CAS Number | 57230-01-0 |
Experimental Protocols
Protocol 1: N-Terminal Chloroacetylation of a Resin-Bound Peptide
This protocol details the manual N-terminal chloroacetylation of a peptide synthesized on a solid support using Fmoc chemistry. The final N-terminal amino acid must be deprotected prior to chloroacetylation.
Materials:
-
Peptide-bound resin (with N-terminal Fmoc group removed)
-
Chloroacetyl chloride or Chloroacetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling and Washing:
-
Swell the peptide-bound resin in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to remove any residual piperidine and DMF.
-
-
N-Terminal Deprotection (if necessary):
-
If the N-terminal Fmoc group is still present, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Chloroacetylation Reaction:
-
Prepare the chloroacetylation solution. For a 0.1 mmol scale synthesis, dissolve chloroacetyl chloride (2 equivalents, e.g., 0.2 mmol, ~15 µL) and DIPEA (4 equivalents, e.g., 0.4 mmol, ~70 µL) in 2 mL of DCM. Alternatively, a pre-formed symmetric anhydride of chloroacetic acid can be used.[1]
-
Add the chloroacetylation solution to the resin in the reaction vessel.
-
Shake the reaction vessel at room temperature for 1-2 hours.
-
-
Washing:
-
After the reaction is complete, drain the reaction solution.
-
Wash the resin extensively with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Kaiser Test (Optional):
-
Perform a Kaiser test to confirm the complete acylation of the N-terminal amine. A negative result (yellow beads) indicates a successful reaction.
-
-
Drying:
-
Wash the resin with DCM (3 x 5 mL) and dry the chloroacetylated peptide-resin under vacuum.
-
Protocol 2: Cleavage and Deprotection of the Chloroacetylated Peptide
Materials:
-
Chloroacetylated peptide-bound resin
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
Lyophilizer
Procedure:
-
Cleavage:
-
Place the dried resin in a reaction vessel.
-
Add the freshly prepared TFA cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir or shake the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
-
Drying:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
-
For long-term storage, lyophilize the peptide to obtain a fluffy white powder.
-
Protocol 3: Reaction of Chloroacetylated Peptide with a Cysteine-Containing Molecule
This protocol describes the reaction of the purified N-terminally chloroacetylated peptide with a cysteine-containing peptide or protein to form a stable thioether linkage. This reaction is the basis for peptide cyclization, polymerization, or conjugation.[1][2]
Materials:
-
Purified N-terminally chloroacetylated peptide
-
Cysteine-containing peptide or protein
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.5-8.0. Degas the buffer prior to use to minimize oxidation of the thiol.
-
Stir plate and stir bar
Procedure:
-
Dissolve Reactants:
-
Dissolve the chloroacetylated peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the cysteine-containing molecule in the reaction buffer. For a 1:1 stoichiometric reaction, use an equimolar amount. An excess of one reactant can be used to drive the reaction to completion.
-
-
Reaction:
-
Combine the solutions of the two reactants in a reaction vessel.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours.[1] Monitor the reaction progress by HPLC-MS.
-
-
Quenching (Optional):
-
If necessary, the reaction can be quenched by adding a small amount of a thiol-containing reagent like β-mercaptoethanol or dithiothreitol (DTT) to react with any remaining chloroacetyl groups.
-
-
Purification:
-
Purify the resulting conjugate, cyclic peptide, or polymer using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
Table 1: Reaction Conditions for N-Terminal Chloroacetylation on Resin
| Parameter | Condition | Notes |
| Reagent | Chloroacetyl chloride or Chloroacetic anhydride | Chloroacetyl chloride is more reactive. |
| Equivalents of Reagent | 2-5 equivalents | Relative to the resin loading capacity. |
| Base | DIPEA | 4-10 equivalents. |
| Solvent | DCM or DMF | DCM is commonly preferred. |
| Reaction Time | 1-2 hours | Monitor with Kaiser test for completion. |
| Temperature | Room Temperature |
Visualizations
Caption: Experimental workflow for the synthesis and conjugation of a chloroacetylated peptide.
Caption: Reaction between a chloroacetylated peptide and a cysteine residue.
References
- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 2. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Cross-Linking with Chloroacetyl-L-methionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Chloroacetyl-L-methionine as a covalent cross-linking agent for the study of protein-protein interactions. Chloroacetyl-L-methionine is a hypothetical cross-linking reagent designed to target specific nucleophilic amino acid residues. The protocols outlined below are based on the established reactivity of chloroacetyl groups and general principles of protein cross-linking mass spectrometry (XL-MS). These guidelines will enable researchers to effectively utilize this reagent to capture and identify protein interactions, providing valuable insights into protein complex topology and conformational changes.
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for the structural and functional characterization of proteins and protein complexes.[1][2] This technique provides distance constraints between amino acid residues, enabling the mapping of protein-protein interaction interfaces and the study of protein conformational dynamics.[1] The choice of cross-linking reagent is critical and dictates which amino acid residues are targeted. While reagents targeting primary amines (lysine) are widely used, there is a growing need for cross-linkers with alternative selectivities to expand the coverage of protein interaction networks.
Here, we describe the application of Chloroacetyl-L-methionine, a hypothetical cross-linking agent. The chloroacetyl group is known to react with nucleophilic side chains, primarily cysteine and, to a lesser extent, histidine.[3][4][5] This specificity provides a complementary approach to traditional amine-reactive cross-linkers. The methionine component of the reagent may offer unique properties, although its precise role in the cross-linking reaction is speculative and may relate to influencing solubility or serving as an oxidative handle for subsequent analytical steps.
Principle of the Method
The cross-linking strategy using Chloroacetyl-L-methionine is predicated on the reaction of the electrophilic chloroacetyl group with nucleophilic amino acid residues on the protein surface. The primary target for this alkylation reaction is the sulfhydryl group of cysteine residues, forming a stable thioether bond.[3][4] A slower reaction can also occur with the imidazole ring of histidine.[5] When two such reactive residues are in close proximity, either within a single protein (intramolecular cross-link) or between two interacting proteins (intermolecular cross-link), the Chloroacetyl-L-methionine can covalently link them.
Following the cross-linking reaction, the protein sample is enzymatically digested, and the resulting peptide mixture is analyzed by high-resolution mass spectrometry. Specialized software is then used to identify the cross-linked peptides, providing direct evidence of the proximity of the linked amino acid residues in the native protein structure.
Proposed Reaction Mechanism
The chloroacetyl group of Chloroacetyl-L-methionine reacts with nucleophilic amino acid side chains via an SN2 reaction mechanism. The most favorable reaction is with the thiolate anion of a deprotonated cysteine residue.
Caption: Proposed reaction mechanism of Chloroacetyl-L-methionine.
Materials and Reagents
-
Cross-linking Reagent: Chloroacetyl-L-methionine (Hypothetical)
-
Protein Sample: Purified protein or protein complex of interest
-
Buffers:
-
Cross-linking Buffer: Phosphate-buffered saline (PBS) pH 7.4 or HEPES buffer pH 7.5-8.0. Avoid amine-containing buffers like Tris.
-
Quenching Solution: 1 M Glycine or 1 M Tris-HCl
-
-
Reagents for Mass Spectrometry Sample Preparation:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
Experimental Protocols
Synthesis of Chloroacetyl-L-methionine (Hypothetical)
A plausible synthesis route for Chloroacetyl-L-methionine would involve the N-chloroacetylation of L-methionine using chloroacetyl chloride in a buffered aqueous solution.[6][7]
-
Dissolve L-methionine in a phosphate buffer (pH 7-8).
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride dropwise while stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purify the product using column chromatography.
Protein Cross-Linking Protocol
-
Protein Preparation:
-
Prepare the purified protein or protein complex in the chosen cross-linking buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain primary amines if targeting other residues is a concern.
-
-
Cross-Linking Reaction:
-
Prepare a fresh stock solution of Chloroacetyl-L-methionine in an appropriate solvent (e.g., DMSO or water).
-
Add the Chloroacetyl-L-methionine to the protein solution to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is scavenged.
-
-
Verification of Cross-Linking (Optional):
-
Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to cross-linked protein species.
-
Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction:
-
Add urea to the quenched reaction mixture to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
-
Experimental Workflow
Caption: General experimental workflow for protein cross-linking.
Data Presentation
The analysis of the mass spectrometry data is performed using specialized software (e.g., pLink, MeroX, Kojak) that can identify cross-linked peptides. The results should be summarized in a table format for clarity.
Table 1: Hypothetical Quantitative Cross-Linking Data
| Cross-link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Condition A (Fold Change) | Condition B (Fold Change) | p-value |
| XL-001 | Protein A | Cys-54 | Protein A | Cys-123 | 1.2 | 1.1 | 0.85 |
| XL-002 | Protein A | Cys-54 | Protein B | Cys-88 | 3.5 | 0.9 | 0.01 |
| XL-003 | Protein C | His-210 | Protein D | Cys-34 | 1.0 | 4.2 | 0.005 |
| XL-004 | Protein E | Cys-15 | Protein E | Cys-99 | 0.5 | 2.5 | 0.02 |
Troubleshooting
-
No or low cross-linking efficiency:
-
Increase the concentration of the cross-linker.
-
Increase the incubation time.
-
Ensure the pH of the cross-linking buffer is optimal (pH 7.5-8.0 for cysteine reactivity).
-
Confirm the presence and accessibility of cysteine or histidine residues in your protein of interest.
-
-
Excessive protein precipitation:
-
Decrease the concentration of the cross-linker.
-
Decrease the incubation time.
-
Optimize the protein concentration.
-
-
Low number of identified cross-links:
-
Enrich for cross-linked peptides using size exclusion or strong cation exchange chromatography.
-
Optimize LC-MS/MS parameters for the detection of cross-linked peptides.
-
Use a database search algorithm specifically designed for cross-linked peptide identification.
-
Conclusion
The use of Chloroacetyl-L-methionine as a cross-linking agent offers a targeted approach to studying protein interactions by leveraging the specific reactivity of the chloroacetyl group towards cysteine and histidine residues. The protocols provided herein offer a comprehensive guide for the application of this hypothetical reagent, from experimental design to data analysis. While the specific properties of the methionine moiety require further investigation, the principles outlined in these application notes provide a solid foundation for researchers to explore new avenues in the structural analysis of protein complexes.
References
- 1. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry | PLOS One [journals.plos.org]
- 2. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Quantitative Mass Spectrometry Analysis of Chloroac-met-OH Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the quantitative mass spectrometry analysis of proteins labeled with Chloroac-met-OH. This compound, or N-(2-chloroacetyl)-methionine, is a novel dual-functionality labeling reagent. Its structure allows for two distinct quantitative proteomic workflows:
-
Metabolic Labeling: As a methionine analog, this compound can be metabolically incorporated into newly synthesized proteins in place of methionine. This enables the specific analysis of the newly synthesized proteome.
-
Chemical Labeling: The reactive chloroacetyl group can be used for the in vitro chemical labeling of proteins, primarily targeting cysteine residues, but also other nucleophilic amino acids.
These methods, coupled with mass spectrometry, provide powerful tools for studying protein synthesis, identifying drug targets, and understanding cellular responses to various stimuli.
Application 1: Metabolic Labeling with this compound for Nascent Proteome Analysis
This application enables the quantitative analysis of proteins synthesized over a specific period. Cells are cultured in a methionine-deficient medium supplemented with this compound, which is incorporated into the proteome. The chloroacetyl group then serves as a handle for enrichment and subsequent quantitative mass spectrometry.
Experimental Workflow: Metabolic Labeling
Caption: Workflow for metabolic labeling and analysis.
Protocol: Metabolic Labeling of Proteins with this compound
1. Synthesis of N-(2-chloroacetyl)-L-methionine (this compound)
Disclaimer: This is a proposed synthesis based on standard chemical reactions. Appropriate safety precautions should be taken.
-
Dissolve L-methionine in a suitable aqueous buffer (e.g., sodium bicarbonate) at a concentration of 100 mM.
-
Cool the solution to 0-4°C in an ice bath.
-
Slowly add a 1.2 molar equivalent of chloroacetyl chloride dropwise while vigorously stirring.
-
Maintain the pH of the reaction between 8 and 9 by the dropwise addition of 1M NaOH.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, acidify the solution to pH 2 with 1M HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Characterize the final product by NMR and mass spectrometry.
2. Cell Culture and Metabolic Labeling
-
Culture cells to approximately 70-80% confluency in complete medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells in methionine-free medium for 1-2 hours to deplete endogenous methionine pools.
-
Replace the medium with methionine-free medium supplemented with 50-200 µM this compound. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours).
3. Cell Lysis and Protein Extraction
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
4. Protein Reduction, Alkylation, and Digestion
-
Take a desired amount of protein (e.g., 1 mg) and adjust the volume with 100 mM ammonium bicarbonate.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate free cysteines.
-
Add DTT to a final concentration of 5 mM to quench the excess IAA.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
5. Enrichment of this compound Labeled Peptides
Note: The chloroacetyl group is not a traditional "click chemistry" handle. A bioorthogonal reaction with a nucleophile is required. Here, we propose a reaction with an azide-containing nucleophile to enable subsequent standard click chemistry with an alkyne-biotin tag.
-
Desalt the digested peptide mixture using a C18 desalting column.
-
Resuspend the peptides in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5).
-
Add an azide-containing nucleophile (e.g., azido-amine) in excess and incubate to displace the chloride on the chloroacetyl group.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with an alkyne-biotin conjugate. For CuAAC, use a catalyst solution (e.g., CuSO4, TBTA, and a reducing agent like sodium ascorbate).
-
Incubate for 1-2 hours at room temperature.
-
Enrich the biotinylated peptides using streptavidin-coated magnetic beads or agarose resin.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the enriched peptides using a solution containing free biotin or by cleaving a cleavable linker if one is used.
6. LC-MS/MS Analysis and Data Processing
-
Analyze the enriched peptides by nano-LC-MS/MS using a high-resolution mass spectrometer.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
Search the raw data against a relevant protein database using a search engine like MaxQuant, Proteome Discoverer, or Spectronaut.
-
Include the mass shift corresponding to the this compound modification (plus any subsequent modifications from the enrichment chemistry) as a variable modification on methionine.
-
Perform quantitative analysis by comparing peptide intensities or spectral counts between different experimental conditions.
Quantitative Data Presentation
| Protein Accession | Gene Name | Description | Fold Change (Treatment/Control) | p-value | Number of Unique Peptides |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 0.001 | 12 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | 0.85 | 25 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.2 | <0.001 | 18 |
| P10636 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 0.8 | 0.23 | 9 |
Application 2: In Vitro Chemical Labeling with this compound
This application utilizes the reactivity of the chloroacetyl group of this compound to covalently label nucleophilic amino acid residues on proteins in vitro. This is useful for identifying accessible and reactive sites on proteins, which can be valuable for drug development and structural biology studies.
Experimental Workflow: Chemical Labeling
Caption: Workflow for in vitro chemical labeling.
Protocol: In Vitro Chemical Labeling of Proteins with this compound
1. Protein Labeling
-
Prepare the protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Add this compound to the protein solution to a final concentration of 1-10 mM. The optimal concentration and stoichiometry should be determined empirically.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Quench the reaction by adding a small molecule thiol such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM.
2. Sample Preparation for Mass Spectrometry
-
Remove the excess labeling reagent and quenching agent by buffer exchange using a desalting column or by protein precipitation (e.g., with acetone).
-
Resuspend the protein in a digestion buffer (e.g., 100 mM ammonium bicarbonate).
-
(Optional) If desired, perform a standard reduction and alkylation step as described in the metabolic labeling protocol to characterize disulfide bonds and non-labeled cysteines.
-
Digest the protein with an appropriate protease (e.g., trypsin) overnight at 37°C.
3. LC-MS/MS Analysis and Data Processing
-
Analyze the digested peptides by nano-LC-MS/MS.
-
Search the raw data against the protein sequence database.
-
Include a variable modification corresponding to the mass of the acetyl-methionine moiety on potentially reactive amino acids (Cys, His, Lys, Met). The mass of the modification is the mass of this compound minus the mass of HCl.
-
Manually validate the spectra of labeled peptides to confirm the site of modification.
-
For quantitative analysis, compare the intensities of labeled versus unlabeled peptides across different conditions.
Quantitative Data Presentation: Site-Specific Labeling
| Protein | Labeled Residue | Peptide Sequence | Fold Change in Labeling (Condition 2 / Condition 1) |
| Protein X | Cys-88 | K.VLC[+label]TSSDVFK.L | 3.1 |
| Protein X | His-121 | A.GFH[+label]QWERTY.I | 1.5 |
| Protein Y | Cys-210 | F.DC[+label]ASGTR.V | 0.9 |
Signaling Pathway Diagram (Hypothetical)
In a hypothetical scenario where this compound metabolic labeling is used to study the response to a growth factor, the following diagram illustrates the expected upregulation of protein synthesis in a relevant signaling pathway.
Caption: Growth factor signaling leading to protein synthesis.
Application Notes and Protocols for Site-Specific Protein Modification Utilizing Chloroacetyl Chemistry for Methionine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern chemical biology and drug development, enabling the creation of precisely engineered protein conjugates for therapeutic, diagnostic, and research applications. While cysteine and lysine residues are traditionally targeted for bioconjugation, methionine presents a unique and less exploited handle for protein functionalization. The thioether side chain of methionine is a soft nucleophile that can be selectively targeted under specific conditions.
This document provides detailed application notes and protocols for the use of chloroacetyl-based chemistry, conceptually centered around a reagent referred to here as "Chloroac-met-OH," for the site-specific modification of methionine residues in proteins. While "this compound" is not a commonly cited reagent, its name implies a chloroacetyl group designed to react with methionine. The principles and protocols outlined here are based on the known reactivity of chloroacetyl moieties with methionine and are intended to serve as a guide for researchers developing methionine-targeted bioconjugation strategies.
The primary reaction involves the alkylation of the methionine thioether to form a stable sulfonium salt. Achieving high selectivity for methionine over other nucleophilic residues, such as cysteine, is a key challenge and will be addressed in the following sections.
Chemical Principle and Selectivity
The modification of methionine with a chloroacetyl group proceeds via an S-alkylation reaction, where the sulfur atom of the methionine side chain acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group and displacing the chloride. This results in the formation of a stable sulfonium ion conjugate.
While chloroacetamide and other haloacetamides are well-known for their reactivity with the highly nucleophilic thiol group of cysteine, they can also react with other amino acid side chains, including the thioether of methionine, the imidazole ring of histidine, and the epsilon-amino group of lysine.[1][2] The selectivity of the reaction is highly dependent on the reaction conditions, particularly pH.
-
Cysteine: The thiol group of cysteine is the most nucleophilic residue in proteins. To avoid its modification, proteins lacking exposed cysteines should be used, or existing cysteines must be protected or are already engaged in disulfide bonds.
-
Methionine: The thioether of methionine is less nucleophilic than the thiol of cysteine but can be targeted, especially at acidic pH where the nucleophilicity of other residues like lysine and histidine is suppressed due to protonation.[3]
-
Histidine and Lysine: The imidazole group of histidine and the primary amine of lysine are also nucleophilic, particularly at neutral to alkaline pH.[1]
Therefore, to achieve methionine selectivity, the reaction is typically performed under acidic conditions (pH ≤ 3) to protonate and thus deactivate competing nucleophiles.[3]
Data Presentation: Quantitative Parameters for Methionine Alkylation
The following table summarizes key quantitative data gathered from studies on the alkylation of methionine residues. It is important to note that specific efficiencies will vary depending on the protein, the specific reagent used, and the precise reaction conditions.
| Parameter | Value/Range | Conditions | Notes |
| Reaction pH | 2.0 - 4.0 | Aqueous buffer | Acidic pH is crucial for methionine selectivity over cysteine, lysine, and histidine. |
| Reagent Concentration | 10 - 100 molar excess | Relative to protein | Higher excess can drive the reaction to completion but may increase off-target modifications. |
| Reaction Time | 2 - 24 hours | Room temperature or 37°C | Reaction kinetics are generally slower than cysteine alkylation.[4] |
| Conversion Efficiency | 20% - 85% | Varies with protein and conditions | Surface accessibility of the methionine residue is a critical factor.[4] |
| Selectivity (Met vs. Cys) | Low to Moderate | At neutral pH | Chloroacetamide is more selective for cysteine at neutral pH. |
| Selectivity (Met vs. His/Lys) | High | At acidic pH | Protonation of histidine and lysine at low pH minimizes their reactivity. |
Experimental Protocols
Materials
-
Protein of interest containing one or more target methionine residues (ideally, with no free surface-exposed cysteines).
-
Chloroacetyl-containing reagent (e.g., 2-chloroacetamide as a model).
-
Reaction Buffer: 100 mM sodium phosphate, pH 3.0.
-
Quenching Solution: 1 M N-acetyl-L-methionine.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.
-
Analytical Instruments: Mass spectrometer (e.g., ESI-MS), SDS-PAGE.
Protocol for Methionine Modification
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein was stored in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Prepare a stock solution of the chloroacetyl reagent (e.g., 200 mM 2-chloroacetamide) in the Reaction Buffer immediately before use. Protect the solution from light.[1]
-
-
Alkylation Reaction:
-
Add the chloroacetyl reagent stock solution to the protein solution to achieve the desired final molar excess (e.g., 50-fold molar excess).
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The optimal time should be determined empirically for each protein.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-fold molar excess over the initial chloroacetyl reagent concentration to consume any unreacted reagent.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Modified Protein:
-
Remove the excess reagent and byproducts by size-exclusion chromatography (SEC) using an appropriate column and the desired final storage buffer.
-
Alternatively, perform dialysis against the storage buffer.
-
-
Analysis and Characterization:
-
Confirm the modification and determine the extent of labeling by mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the addition of the chloroacetyl-derived group.
-
Analyze the purity of the conjugate by SDS-PAGE.
-
To identify the specific site(s) of modification, perform peptide mapping using LC-MS/MS after proteolytic digestion of the modified protein.[5]
-
Mandatory Visualizations
Caption: Reaction mechanism of methionine S-alkylation by a chloroacetyl reagent.
Caption: Experimental workflow for chloroacetyl-based modification of methionine.
Concluding Remarks
The site-specific modification of methionine residues using chloroacetyl-based chemistry offers a valuable strategy for protein bioconjugation, particularly for proteins where cysteine or lysine targeting is not feasible or desired. The success of this approach hinges on careful control of reaction conditions, most notably pH, to maximize selectivity for methionine. The protocols and data presented herein provide a foundational framework for researchers to develop and optimize their specific methionine modification strategies. Further characterization using mass spectrometry is essential to confirm the site and efficiency of the modification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A protein functionalization platform based on selective reactions at methionine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chloroacetyl-L-methionine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for the synthesis and subsequent reactions of Chloroacetyl-L-methionine. This versatile reagent is valuable for introducing a reactive chloroacetyl group onto a methionine scaffold, enabling covalent modification of various biomolecules, particularly those containing thiol groups.
Synthesis of N-Chloroacetyl-L-methionine
This protocol describes the N-chloroacetylation of L-methionine in an aqueous phosphate buffer system, a method that is efficient and biocompatible[1].
Experimental Protocol
Materials:
-
L-methionine
-
Chloroacetyl chloride
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve L-methionine (1.0 eq) in 0.1 M sodium phosphate buffer (pH 7.4) to a final concentration of 0.5 M.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.2 eq) dropwise while vigorously stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield N-Chloroacetyl-L-methionine.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (min) | Typical Yield (%) |
| L-methionine | 1.0 | 0.1 M Phosphate Buffer (pH 7.4) | 0 to RT | 20 - 30 | >90 |
| Chloroacetyl chloride | 1.2 |
Experimental Workflow
Reaction of N-Chloroacetyl-L-methionine with a Thiol-Containing Molecule (L-cysteine methyl ester)
This protocol details the reaction of N-Chloroacetyl-L-methionine with a model thiol compound, L-cysteine methyl ester. The chloroacetyl group is an effective electrophile that readily reacts with nucleophilic thiol groups to form a stable thioether bond.
Experimental Protocol
Materials:
-
N-Chloroacetyl-L-methionine
-
L-cysteine methyl ester hydrochloride
-
Sodium bicarbonate
-
Dimethylformamide (DMF)
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Reactant Preparation: Dissolve N-Chloroacetyl-L-methionine (1.0 eq) in a minimal amount of DMF. In a separate vial, dissolve L-cysteine methyl ester hydrochloride (1.1 eq) in deionized water and neutralize with sodium bicarbonate.
-
Reaction Initiation: Add the N-Chloroacetyl-L-methionine solution to the L-cysteine methyl ester solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the reaction progress by RP-HPLC, observing the consumption of starting materials and the formation of the product.
-
Purification: The final product can be purified by preparative RP-HPLC.
Data Presentation
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| N-Chloroacetyl-L-methionine | 1.0 | DMF/Water | Room Temperature | 1 - 2 | >85 |
| L-cysteine methyl ester | 1.1 |
Experimental Workflow
Analytical Methods: HPLC Monitoring
High-performance liquid chromatography is a crucial technique for monitoring the progress of Chloroacetyl-L-methionine reactions and for the analysis of the final products.
General HPLC Protocol
-
Column: A reversed-phase C18 column is typically suitable for these analyses.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is commonly used.
-
Gradient: A typical gradient might be 5-95% Solvent B over 20 minutes.
-
Flow Rate: A flow rate of 1 mL/min is standard.
-
Detection: UV detection at 214 nm and 280 nm is appropriate for peptide and protein-containing samples.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase conditions before injection.
Role in Signaling Pathways
Currently, there is no direct evidence to suggest that Chloroacetyl-L-methionine itself is a signaling molecule within biological pathways. Its primary application in research and drug development is as a synthetic tool for the chemoselective modification of proteins and other biomolecules. The introduction of a chloroacetyl group allows for the covalent attachment of probes, drugs, or other moieties to cysteine residues in proteins. While this modification can certainly alter the function of a target protein and thereby impact signaling pathways, this is an induced effect for research purposes rather than a natural signaling mechanism. The impact of such modifications on a specific signaling pathway would need to be investigated on a case-by-case basis. For instance, chloroacetanilide herbicides, which also contain a reactive chloroacetyl group, have been shown to induce protein destabilization and misfolding in cells by targeting reactive cysteine residues, thereby disrupting cellular proteostasis[2]. This highlights the potential for chloroacetyl-containing compounds to interfere with cellular processes, including signaling, through covalent modification of proteins.
Logical Relationship of Chloroacetyl-L-methionine in Research
References
Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Aberrant activation of the c-MET signaling pathway through mutation, amplification, or protein overexpression has been implicated in the development and progression of numerous human cancers.[2] This makes c-MET a compelling target for therapeutic intervention in oncology. While the specific compound "CLAC-MET-OH" is not identifiable in the public domain, this document provides a comprehensive overview of the applications of c-MET inhibitors in drug discovery and development, with a focus on the signaling pathway, relevant experimental protocols, and data presentation. The "OH" may signify a hydroxyl group, a common moiety in small molecule kinase inhibitors.
c-MET Signaling Pathway
The binding of HGF to the c-MET receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways are integral to the physiological functions of c-MET and its pathological role in cancer. The primary signaling cascades activated by c-MET include the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[1][3][4]
// Edges HGF -> cMET [label="Binds", color="#34A853"]; cMET -> GRB2_SOS [color="#4285F4"]; GRB2_SOS -> RAS [color="#4285F4"]; RAS -> RAF [color="#4285F4"]; RAF -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> Transcription [label="Translocates", color="#FBBC05"];
cMET -> PI3K [color="#4285F4"]; PI3K -> AKT [color="#4285F4"]; AKT -> mTOR [color="#4285F4"]; mTOR -> Transcription [color="#FBBC05"];
cMET -> STAT3 [color="#4285F4"]; STAT3 -> Transcription [label="Dimerizes & Translocates", color="#FBBC05"];
Transcription -> Proliferation [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription -> Survival [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription -> Angiogenesis [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription -> Invasion [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: The c-MET signaling pathway and its downstream effectors.
Key Applications in Drug Discovery and Development
-
Target Validation and Lead Identification:
-
High-Throughput Screening (HTS): Biochemical assays (e.g., kinase assays) and cell-based assays are employed to screen large compound libraries for potential c-MET inhibitors.
-
Fragment-Based Screening: Identification of small molecular fragments that bind to the c-MET kinase domain, followed by optimization to generate lead compounds.
-
Structure-Based Drug Design: Utilizing the crystal structure of the c-MET kinase domain to design novel inhibitors with high potency and selectivity.
-
-
Lead Optimization:
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
In Vitro Profiling: Comprehensive evaluation of optimized leads against a panel of kinases to determine selectivity and off-target effects.
-
-
Preclinical Evaluation:
-
Cell-Based Assays: Assessing the effect of c-MET inhibitors on cancer cell proliferation, migration, and invasion.
-
Xenograft and Patient-Derived Xenograft (PDX) Models: Evaluating the in vivo efficacy of lead compounds in animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate and its effect on c-MET signaling in vivo.
-
Experimental Protocols
c-MET Kinase Assay (Biochemical)
Objective: To determine the in vitro potency of a test compound in inhibiting c-MET kinase activity.
Methodology:
-
Recombinant human c-MET kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., "CLAC-MET-OH") is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or radioactive detection.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Proliferation Assay
Objective: To assess the effect of a c-MET inhibitor on the growth of cancer cells with aberrant c-MET signaling.
Methodology:
-
Cancer cells known to have c-MET activation (e.g., through gene amplification or mutation) are seeded in 96-well plates.
-
After cell attachment, they are treated with serial dilutions of the test compound.
-
Cells are incubated for a period of 72 hours.
-
Cell viability is measured using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo) assay.
-
The half-maximal growth inhibitory concentration (GI50) is determined.
Western Blot Analysis for Phospho-c-MET
Objective: To confirm the on-target activity of a c-MET inhibitor by measuring the phosphorylation status of c-MET in cells.
Methodology:
-
c-MET-activated cancer cells are treated with the test compound for a short duration (e.g., 1-2 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated c-MET (p-cMET) and total c-MET.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the p-cMET signal relative to total c-MET indicates target engagement.
Data Presentation
Quantitative data from various assays should be summarized in a clear and concise manner to facilitate comparison and decision-making.
| Compound ID | c-MET IC50 (nM) | Cell Line A GI50 (nM) | Cell Line B GI50 (nM) | Kinase Selectivity (Fold vs. VEGFR2) | In Vivo Efficacy (% TGI) |
| CLAC-MET-OH-001 | 5.2 | 25.1 | 30.5 | >100 | 85 |
| CLAC-MET-OH-002 | 10.8 | 55.6 | 62.1 | >100 | 62 |
| Control Compound | 8.1 | 40.2 | 45.3 | 50 | 75 |
TGI: Tumor Growth Inhibition
The c-MET signaling pathway is a clinically validated target in oncology. The development of small molecule inhibitors against c-MET requires a multi-faceted approach, encompassing biochemical and cellular assays, in vivo models, and detailed PK/PD studies. The protocols and data presentation formats outlined in these application notes provide a framework for the systematic evaluation of novel c-MET inhibitors, such as the hypothetical "CLAC-MET-OH" series, in a drug discovery and development setting.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chloroacetyl-L-Methionine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction between chloroacetyl-L-methionine (Chloroac-Met) and hydroxyl-containing compounds (-OH) for improved efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the reaction between Chloroac-Met and a hydroxyl group?
A1: The primary challenge is achieving chemoselectivity. Chloroacetyl-L-methionine contains a reactive N-H group on the methionine backbone in addition to the chloroacetyl group. Depending on the reaction conditions, self-reaction or reaction at the nitrogen instead of the intended hydroxyl group can occur. Furthermore, if the hydroxyl-containing molecule also possesses other nucleophilic groups (like amines), competitive reactions can reduce the yield of the desired O-alkylation product.[1][2]
Q2: What are the key parameters to control for optimizing the reaction efficiency?
A2: The key parameters to control are:
-
pH/Base: The basicity of the reaction medium is crucial. A suitable base is required to act as an HCl scavenger produced during the reaction.[3] The choice of base can significantly influence the selectivity between N-alkylation and O-alkylation.[2]
-
Solvent: The choice of solvent affects the solubility of reactants and the reaction rate. Both aqueous and organic solvents can be used, with different outcomes.[1]
-
Temperature: While many reactions can proceed at room temperature, temperature can be adjusted to control the reaction rate and minimize side reactions.[4]
-
Catalyst: While not always necessary, certain catalysts can improve reaction rates and selectivity.[5]
Q3: What are common side reactions to be aware of?
A3: Common side reactions include:
-
N-alkylation: The nitrogen of the methionine can react with the chloroacetyl group of another molecule.
-
Hydrolysis: In aqueous solutions, the chloroacetyl group can be hydrolyzed to a hydroxyacetyl group.[6][7][8]
-
Over-alkylation: Multiple chloroacetyl groups can react with a single molecule if it possesses multiple nucleophilic sites.[9]
-
Methionine Oxidation: The sulfur atom in the methionine side chain is susceptible to oxidation, which can be promoted by certain reagents and conditions.[10]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the disappearance of starting materials and the appearance of product signals.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): Can be used for indirect quantification of reactants or products, potentially after derivatization.[11]
-
Mass Spectrometry (MS): To identify the mass of the desired product and any byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired O-Alkylated Product
| Possible Cause | Suggested Solution |
| Competitive N-alkylation | Adjust the pH. Basic conditions generally favor N-alkylation, so consider running the reaction under neutral or slightly acidic conditions to favor O-alkylation.[2] |
| Hydrolysis of Chloroacetyl Group | If using an aqueous solvent, ensure the reaction is proceeding faster than hydrolysis. Consider switching to an organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[3][4] |
| Incomplete Reaction | Increase the reaction time or moderately increase the temperature.[12] Ensure stoichiometric amounts of reactants are used; a slight excess of the hydroxyl compound may be beneficial. |
| Poor Solubility of Reactants | Choose a solvent system in which both Chloroac-Met and the hydroxyl-containing compound are fully soluble. A co-solvent system may be necessary. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Suggested Solution |
| Reaction with other functional groups | If the hydroxyl-containing molecule has other nucleophilic groups (e.g., amines), consider using a protecting group strategy for those functionalities. |
| Inappropriate Base | The choice of base can influence selectivity. Experiment with different organic bases (e.g., TEA, DBU) or inorganic bases (e.g., K₂CO₃).[3][4] A sterically hindered base may improve selectivity.[4] |
| Sub-optimal Temperature | High temperatures can sometimes lead to more side reactions. Try running the reaction at a lower temperature for a longer duration. |
Issue 3: Degradation of Starting Material or Product
| Possible Cause | Suggested Solution |
| Oxidation of Methionine | Degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the sulfur in the methionine side chain.[10] |
| Harsh Reaction Conditions | Avoid excessively high temperatures or highly acidic/basic conditions that could lead to the degradation of the reactants or the desired product.[6][7][8] |
Data Presentation: Effect of Base and Solvent on N- vs. O-Chloroacetylation
The following table summarizes the effect of different bases and solvents on the chemoselectivity of chloroacetylation of an amino alcohol, which serves as a model for the competitive reactions in the Chloroac-Met-OH system.
| Base | Solvent | N-Acetylation Yield (%) | O-Acetylation (Ester) Yield (%) | Reference |
| Triethylamine (TEA) | CH₂Cl₂ | 83 | 17 | [1] |
| DBU | CH₂Cl₂ | 50 | 50 | [1] |
| DABCO | CH₂Cl₂ | 47 | 53 | [1] |
| No Base | CH₂Cl₂ | 15 | 85 | [1] |
| K₃PO₄ | Water | 88 | - | [1] |
| Phosphate Buffer | Water | 77 | - | [1] |
Data is generalized from studies on amino alcohols as a proxy for the competitive nature of the reaction.
Experimental Protocols
General Protocol for Optimizing this compound Reaction
-
Reactant Preparation:
-
Dissolve Chloroacetyl-L-methionine in the chosen solvent (e.g., THF, DCM, or a buffered aqueous solution) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate vessel, dissolve the hydroxyl-containing compound in the same solvent.
-
-
Reaction Setup:
-
If running under inert conditions, purge the reaction flask with nitrogen or argon.
-
Add the selected base (e.g., triethylamine, DBU, or potassium carbonate) to the Chloroac-Met solution.
-
-
Reaction Execution:
-
Slowly add the solution of the hydroxyl-containing compound to the Chloroac-Met solution at the desired temperature (e.g., room temperature).
-
Allow the reaction to stir for the predetermined time (e.g., 3-6 hours).[4]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using TLC or another suitable analytical technique.
-
Upon completion, quench the reaction (e.g., by adding water).
-
Extract the product using an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product using column chromatography or recrystallization.
-
Characterize the purified product using NMR, MS, and IR spectroscopy to confirm its identity and purity.
-
Visualizations
Caption: Potential reaction pathways for Chloroac-Met.
Caption: Troubleshooting workflow for low reaction efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. CN113563214A - Synthetic method of aminoacetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Chloroacetyl-L-methionine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the synthesis of Chloroacetyl-L-methionine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Chloroacetyl-L-methionine, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Chloroacetyl-L-methionine | Incomplete Reaction: Insufficient chloroacetylating agent, suboptimal reaction time or temperature. | - Increase the molar ratio of chloroacetyl chloride or anhydride to L-methionine. - Optimize reaction time and temperature by monitoring reaction progress using TLC or HPLC. |
| Hydrolysis of Chloroacetylating Agent: Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Hydrolysis of Product: Aqueous workup or purification conditions at non-optimal pH.[1] | - Maintain a neutral or slightly acidic pH during workup and purification. - Minimize exposure to aqueous basic conditions. | |
| Presence of Unreacted L-methionine | Insufficient Chloroacetylating Agent: Molar ratio of chloroacetylating agent to L-methionine is too low. | - Increase the stoichiometry of the chloroacetylating agent. |
| Poor Solubility of L-methionine: L-methionine not fully dissolved in the reaction solvent. | - Choose a solvent system in which L-methionine has better solubility. - Gentle heating may improve solubility, but monitor for potential side reactions. | |
| Formation of Methionine Sulfoxide | Oxidation of Methionine Side Chain: Presence of oxidizing agents or exposure to air during the reaction or workup.[2][3] | - Degas solvents to remove dissolved oxygen. - Perform the reaction under an inert atmosphere. - Add antioxidants like butylated hydroxytoluene (BHT) in small amounts if compatible with the reaction. |
| Presence of N,N-dichloroacetyl-L-methionine | Excess Chloroacetylating Agent: High molar excess of the chloroacetylating agent. | - Carefully control the stoichiometry of the chloroacetylating agent. - Add the chloroacetylating agent dropwise to the reaction mixture to avoid localized high concentrations. |
| Formation of a Lactam (Cyclization Product) | Intramolecular Nucleophilic Attack: The carboxylate of Chloroacetyl-L-methionine may attack the α-carbon bearing the chlorine atom, especially under basic conditions.[4] | - Maintain a neutral or slightly acidic pH throughout the reaction and workup. - Use a non-nucleophilic base for scavenging HCl if necessary. |
| Racemization of the Chiral Center | Harsh Reaction Conditions: High temperatures or prolonged exposure to strong acids or bases. | - Perform the reaction at the lowest effective temperature. - Minimize reaction time. - Use mild bases for neutralization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of Chloroacetyl-L-methionine?
A1: The most frequently encountered side reactions include:
-
Oxidation of the methionine thioether side chain to form methionine sulfoxide.[2][3]
-
Hydrolysis of the chloroacetyl group, particularly during aqueous workup or under basic conditions, to yield glycolic acid and L-methionine.[1]
-
Over-acylation leading to the formation of N,N-dichloroacetyl-L-methionine if an excess of the chloroacetylating agent is used.
-
Intramolecular cyclization to form a lactam, which can be promoted by basic conditions.[4]
-
Racemization of the stereocenter of L-methionine under harsh reaction conditions.
Q2: How can I monitor the progress of the chloroacetylation reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane), with visualization under UV light or by staining with ninhydrin (which will stain the unreacted L-methionine). HPLC provides a more quantitative assessment of the conversion of L-methionine to Chloroacetyl-L-methionine and the formation of impurities.[5][6][7]
Q3: What is the optimal pH for the synthesis and workup of Chloroacetyl-L-methionine?
A3: The N-chloroacetylation of amino acids is often carried out under neutral or slightly alkaline conditions to ensure the amino group is sufficiently nucleophilic.[8] However, to minimize side reactions like hydrolysis of the product and intramolecular cyclization, it is advisable to maintain the pH in the neutral to slightly acidic range (pH 6-7) during the reaction and especially during the workup and purification steps.
Q4: How can I prevent the oxidation of the methionine side chain?
A4: To prevent the oxidation of the thioether group in methionine to methionine sulfoxide, the following precautions are recommended:
-
Use deoxygenated solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid exposure to strong oxidizing agents.
-
If necessary and compatible with your downstream application, a small amount of an antioxidant can be added.[2]
Q5: What analytical techniques are suitable for assessing the purity of Chloroacetyl-L-methionine and identifying impurities?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
HPLC: Reversed-phase HPLC with UV detection is a powerful tool for quantifying the main product and separating it from potential impurities.[5][6][7]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (HPLC-MS) allows for the identification of impurities by their mass-to-charge ratio.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify the structures of major impurities.
-
Chiral HPLC: To determine the enantiomeric purity and detect any racemization.
Experimental Protocols
General Protocol for the Synthesis of Chloroacetyl-L-methionine
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.
-
Dissolution of L-methionine: Dissolve L-methionine in a suitable solvent system. A common choice is an aqueous solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to deprotonate the amino group, or an organic solvent if a suitable soluble form of methionine is used.
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Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Chloroacetylating Agent: Slowly add chloroacetyl chloride or chloroacetic anhydride (typically 1.05-1.2 equivalents) to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 1-4 hours). Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Quench the reaction by adding water or a dilute acid.
-
Acidify the solution to a pH of approximately 2-3 with a suitable acid (e.g., HCl) to precipitate the product.
-
Isolate the crude product by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water) to obtain pure Chloroacetyl-L-methionine.
-
Drying: Dry the purified product under vacuum.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
Potential Side Reaction Pathways
Caption: Potential side reaction pathways during Chloroacetyl-L-methionine synthesis.
References
- 1. [Kinetics and thermodynamics of the hydrolysis-synthesis reaction of acetyl-L-methionine catalyzed by acylase I from hog kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
preventing oxidation of methionine during Chloroac-met-OH labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidation of methionine during Chloroac-met-OH labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a problem during this compound labeling?
A1: Methionine, an amino acid containing a sulfur atom in its side chain, is highly susceptible to oxidation. This reaction converts the thioether group into a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da). During this compound labeling, this oxidation can lead to several issues:
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Heterogeneity of the final product: The presence of both labeled, unoxidized methionine and labeled, oxidized methionine complicates downstream analysis and purification.
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Altered peptide/protein properties: Oxidation can change the structure, stability, and biological function of the labeled molecule.
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Inaccurate quantification: The presence of multiple species can interfere with accurate quantification of the labeling reaction.
Methionine oxidation can be induced by reactive oxygen species (ROS) that may be present in buffers or introduced during experimental manipulations.
Q2: What are the primary sources of oxidation during the labeling protocol?
A2: Oxidation can be introduced at various stages of the experimental workflow:
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Dissolved Oxygen: Buffers and solutions exposed to air contain dissolved oxygen, which can contribute to oxidation, especially in the presence of light or trace metal ions.
-
Reagent Purity: Impurities in reagents can act as oxidizing agents.
-
Metal Ion Contamination: Trace metal ions (e.g., Fe²⁺, Cu⁺) can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide, a common ROS.[1]
-
Sample Handling: Prolonged exposure to air and light during sample preparation and labeling can increase the risk of oxidation.
Q3: What are the general strategies to prevent methionine oxidation?
A3: Several strategies can be employed to minimize methionine oxidation:
-
Use of Degassed Buffers: Removing dissolved oxygen from all buffers and solutions is a critical first step. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.
-
Working under an Inert Atmosphere: Performing the labeling reaction in a glove box or under a gentle stream of nitrogen or argon can prevent atmospheric oxygen from dissolving into the reaction mixture.
-
Inclusion of Antioxidants/Scavengers: Adding compounds that preferentially react with and neutralize ROS can protect methionine residues.
-
Metal Chelators: Incorporating a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from catalyzing oxidative reactions.[1][2][3]
-
pH Control: The rate of methionine oxidation can be pH-dependent. Optimizing the pH of the labeling reaction can help minimize oxidation.
Troubleshooting Guide: Preventing Methionine Oxidation
This guide provides a systematic approach to troubleshooting and preventing methionine oxidation during your this compound labeling experiments.
Problem: Significant methionine oxidation is observed in the final labeled product, as confirmed by mass spectrometry (presence of +16 Da and/or +32 Da mass shifts).
Logical Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting methionine oxidation.
Quantitative Data Summary: Efficacy of Prevention Strategies
The following table summarizes the expected efficacy of different strategies in reducing methionine oxidation. The percentage reduction is an estimate and can vary depending on the specific experimental conditions.
| Strategy | Typical Concentration/Condition | Expected Reduction in Oxidation (%) | Notes |
| Degassing Buffers | N₂ or Ar sparging for 15-30 min | 20 - 40% | A fundamental step that should always be implemented. |
| Inert Atmosphere | Glove box or N₂/Ar blanket | 30 - 60% | Particularly important for reactions sensitive to oxygen. |
| Metal Chelator | 0.1 - 1 mM EDTA | 40 - 70% | Highly effective at preventing metal-catalyzed oxidation.[1][2][3] |
| Compatible Antioxidant | 1-10 mM N-acetyl-L-methionine | 50 - 90% | Acts as a sacrificial scavenger for ROS. |
| Combined Approach | All of the above | >95% | A multi-pronged approach is the most effective strategy. |
Experimental Protocols
Protocol 1: Degassing Buffers using Inert Gas Sparging
Objective: To remove dissolved oxygen from aqueous buffers to minimize oxidation.
Materials:
-
Buffer solution to be degassed
-
Source of high-purity nitrogen (N₂) or argon (Ar) gas
-
Gas regulator and tubing
-
A long, sterile pipette tip or a sparging stone
Procedure:
-
Prepare the desired buffer solution in a clean container (e.g., a glass bottle or beaker).
-
Insert the sterile pipette tip or sparging stone into the buffer, ensuring the outlet is near the bottom of the container.
-
Start a gentle flow of N₂ or Ar gas through the buffer. The gas flow should be sufficient to create small bubbles but not so vigorous as to cause excessive splashing.
-
Continue sparging for at least 15-30 minutes for a volume of 100-500 mL. For larger volumes, increase the sparging time.
-
Immediately after degassing, seal the container tightly or use the buffer for your experiment to prevent re-oxygenation.
Protocol 2: this compound Labeling under Conditions to Minimize Methionine Oxidation
Objective: To perform the chloroacetylation of a methionine-containing peptide while minimizing the oxidation of the methionine residue.
Materials:
-
Methionine-containing peptide
-
Chloroacetyl chloride
-
Degassed reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
N-acetyl-L-methionine (as an antioxidant)
-
EDTA
-
Inert gas (N₂ or Ar) source
-
Reaction vessel (e.g., a microcentrifuge tube)
Procedure:
-
Buffer Preparation:
-
Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.0.
-
Add EDTA to a final concentration of 1 mM.
-
Add N-acetyl-L-methionine to a final concentration of 5 mM.
-
Degas the final buffer solution by sparging with N₂ or Ar for at least 20 minutes.
-
-
Reaction Setup:
-
Dissolve the methionine-containing peptide in the prepared degassed buffer to the desired concentration.
-
Place the reaction vessel in an environment with an inert atmosphere (e.g., a glove box or under a gentle stream of N₂ or Ar).
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of chloroacetyl chloride in an anhydrous, inert solvent (e.g., acetonitrile or THF).
-
Add the desired molar excess of the chloroacetyl chloride solution to the peptide solution while gently vortexing.
-
Allow the reaction to proceed at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer) to consume any excess chloroacetyl chloride.
-
Proceed immediately with the purification of the labeled peptide (e.g., by HPLC) to separate it from unreacted starting materials, byproducts, and the antioxidant.
-
-
Analysis:
-
Analyze the purified product by mass spectrometry to confirm successful labeling and to assess the level of methionine oxidation.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical pathways leading to methionine oxidation and the points at which preventative measures can intervene.
Caption: Pathways of methionine oxidation and points of intervention.
References
improving the solubility of Chloroac-met-OH in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Chloroac-met-OH in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as N-(chloroacetyl)-L-methionine, is a derivative of the amino acid L-methionine.[1][2] Its key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H12ClNO3S | [2][3] |
| Molecular Weight | 225.69 g/mol | [2][3] |
| Melting Point | 105-107 °C | [1][3] |
| Predicted pKa | 3.08 ± 0.10 | [1][3] |
Q2: Why is my this compound not dissolving in my aqueous buffer?
The limited solubility of this compound in aqueous solutions at neutral pH is likely due to its chemical structure. The predicted pKa of approximately 3.08 suggests that the carboxylic acid group is protonated and less soluble at acidic to neutral pH.[1][3] To achieve better solubility, the pH of the buffer should be adjusted to be significantly above the pKa, which will deprotonate the carboxylic acid and form a more soluble carboxylate salt.
Q3: What is the recommended starting point for dissolving this compound?
Based on its acidic nature, the recommended starting point is to use a buffer with a pH at least 2 units above the pKa. A buffer with a pH of 7.0 or higher is a good starting point. For example, a phosphate buffer at pH 7.4 is a common and suitable choice.
Q4: Can I use organic co-solvents to improve solubility?
Yes, using a water-miscible organic co-solvent can be an effective strategy to increase the solubility of poorly soluble compounds.[4][5] Solvents like DMSO, DMF, or ethanol can be used in small percentages. However, it is crucial to consider the compatibility of the co-solvent with your downstream experiments.
Q5: Are there other methods to enhance the solubility of this compound?
Several other techniques can be employed to enhance the solubility of small molecules, including:
-
Sonication: Applying ultrasonic energy can help to break down solid particles and increase the rate of dissolution.
-
Gentle Heating: Warming the solution can increase the kinetic energy of the molecules and improve solubility. However, be cautious about the thermal stability of this compound.
-
Micronization: Reducing the particle size of the solid compound increases the surface area available for solvation, which can lead to a faster dissolution rate.[6]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and optimize the solubility of this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound does not dissolve in neutral buffer (e.g., PBS pH 7.4) | The carboxylic acid group is protonated and has low solubility. | 1. Increase the pH of the buffer to at least 2 units above the pKa (e.g., pH 8.0 or higher).2. Prepare a concentrated stock solution in a small amount of a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. |
| Precipitation occurs after initial dissolution | The solution is supersaturated, or the buffer capacity is insufficient to maintain the desired pH. | 1. Ensure the final concentration of this compound is below its solubility limit at the given pH.2. Use a buffer with a higher buffering capacity.3. If using a stock solution, add it to the aqueous buffer slowly while stirring. |
| Solubility is still low even at higher pH | The intrinsic solubility of the compound is low. | 1. Try adding a small percentage (e.g., 1-10%) of a water-miscible organic co-solvent like DMSO or ethanol.2. Gently warm the solution while stirring.3. Use sonication to aid dissolution. |
| The chosen co-solvent interferes with the experiment | The co-solvent affects the biological or chemical system being studied. | 1. Screen different biocompatible co-solvents (e.g., polyethylene glycol, cyclodextrins).2. Minimize the final concentration of the co-solvent by preparing a more concentrated stock solution. |
Experimental Protocols
Protocol 1: pH Adjustment Method for Solubilization
This protocol describes how to prepare a solution of this compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound
-
Aqueous buffer (e.g., 50 mM Phosphate Buffer)
-
1 M NaOH solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound and add it to a volumetric flask.
-
Add the chosen aqueous buffer to approximately 80% of the final volume.
-
Place the flask on a stir plate and begin stirring.
-
Slowly add small aliquots of 1 M NaOH solution while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved and the pH is at the desired level (e.g., pH 7.4).
-
Once the compound is dissolved and the pH is stable, add the buffer to reach the final volume.
-
Filter the solution through a 0.22 µm filter to remove any remaining particulates.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. This compound CAS#: 57230-01-0 [amp.chemicalbook.com]
- 2. N-(chloroacetyl)-l-methionine/CAS:57230-01-0-HXCHEM [hxchem.net]
- 3. This compound CAS#: 57230-01-0 [chemicalbook.com]
- 4. longdom.org [longdom.org]
- 5. wjbphs.com [wjbphs.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Labeling with Chloroacetyl-Containing Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloroacetyl-containing labeling reagents. The focus is on minimizing off-target labeling, particularly of methionine residues, to enhance the specificity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target amino acids for chloroacetyl-based labeling?
While chloroacetyl groups are primarily used to target cysteine residues due to the high nucleophilicity of the cysteine thiol group, they can also react with other nucleophilic amino acid side chains. These off-target reactions can occur with histidine, lysine, N-terminal amino groups, and notably, methionine.[1] The sulfur atom in the methionine side chain can act as a nucleophile, leading to unwanted alkylation. Additionally, under certain conditions, reagents like 2-chloroacetamide have been observed to cause oxidation of methionine residues.[2]
Q2: How does reaction pH influence the specificity of chloroacetyl labeling?
Reaction pH is a critical parameter for controlling the chemoselectivity of chloroacetyl reagents. The intended target, the cysteine thiol group, has a pKa of approximately 8.8-9.1.[1] Labeling is most efficient and specific when the pH is maintained slightly below the pKa of the cysteine thiol, typically in the range of 7.2 to 8.0.[3] At a pH above 8.5, the risk of off-target reactions with other nucleophilic residues, such as the ε-amino group of lysine, increases.[1] A study on the reaction of chloroacetamide with cysteine and other amino acids showed that the reaction with the amino group of cysteine was insignificant at a pH up to 10.5, but optimizing within the 7.2-8.0 range is recommended for maximal specificity for the thiol group.[3][4]
Q3: What is the effect of temperature and reaction time on off-target labeling?
Prolonged reaction times and elevated temperatures can increase the likelihood of off-target labeling. While more vigorous conditions might seem to improve the conversion for the on-target reaction, they can also reduce chemoselectivity and potentially affect the protein's conformation and activity.[1] It is advisable to perform labeling reactions at room temperature or below and to optimize the reaction time to be just long enough to achieve sufficient on-target labeling while minimizing off-target events. Time-course experiments are recommended to determine the optimal incubation period for a specific protein and reagent.
Q4: Can the concentration of the labeling reagent be optimized to reduce non-specific labeling?
Yes, using the chloroacetyl-containing reagent in a limiting amount can enhance cysteine selectivity.[1] A large excess of the labeling reagent can drive reactions with less nucleophilic sites, leading to increased off-target labeling. It is recommended to perform a titration experiment to determine the lowest effective concentration of the labeling reagent that provides adequate on-target modification.
Q5: Are there any additives or "scavengers" that can be used to minimize off-target reactions?
The use of scavengers is a potential strategy to reduce off-target reactions, although this is not yet a widely documented practice specifically for chloroacetyl-based protein labeling. In other chemical systems, scavengers are used to react with and neutralize excess reactive species.[5][6] For chloroacetyl labeling, a scavenger would ideally be a small molecule with a highly reactive thiol group that can quench excess labeling reagent without interfering with the protein of interest. Thiols like 2-mercaptoethanol or dithiothreitol (DTT) are often used to quench labeling reactions after completion, and their potential use in very low concentrations during the reaction as scavengers could be explored, though this would require careful optimization to avoid competing with the on-target labeling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background or non-specific labeling observed in controls. | 1. Reaction pH is too high, promoting reactivity with other nucleophilic residues. 2. Concentration of the labeling reagent is too high. 3. Reaction time is too long or temperature is too high. | 1. Optimize the reaction pH to be within the 7.2-8.0 range.[3] 2. Perform a titration of the labeling reagent to find the minimal concentration for effective on-target labeling. 3. Conduct a time-course experiment to determine the optimal reaction time at room temperature or 4°C. |
| Mass spectrometry data shows significant modification of methionine residues. | 1. The chloroacetyl reagent is alkylating the sulfur atom of methionine. 2. Oxidative side reactions are occurring.[2] | 1. Lower the concentration of the labeling reagent and shorten the reaction time. 2. Ensure all buffers and solutions are freshly prepared and degassed to minimize dissolved oxygen. Consider including a mild antioxidant if compatible with the experiment. |
| Low efficiency of on-target cysteine labeling. | 1. Cysteine residues are not accessible or are in a disulfide bond. 2. Reaction pH is too low, reducing the nucleophilicity of the cysteine thiol. 3. Insufficient concentration of the labeling reagent or too short of a reaction time. | 1. Ensure the protein is properly reduced before labeling using a reducing agent like TCEP, followed by removal of the reducing agent before adding the chloroacetyl reagent. 2. Confirm the pH of the reaction buffer is optimal (7.2-8.0). 3. Incrementally increase the reagent concentration and/or reaction time while monitoring for off-target effects. |
| Protein aggregation or loss of function after labeling. | 1. Harsh labeling conditions (high temperature, extreme pH) are denaturing the protein. 2. Off-target labeling is occurring at functionally important residues. | 1. Use milder reaction conditions (lower temperature, neutral pH). 2. Implement strategies to minimize off-target labeling as described above. Consider site-directed mutagenesis to protect critical residues if their identity is known. |
Experimental Protocols
General Protocol for Optimizing Chloroacetyl Labeling Specificity
This protocol provides a framework for optimizing the labeling of a target protein with a chloroacetyl-containing reagent to maximize cysteine specificity and minimize off-target modification of methionine and other residues.
-
Protein Preparation:
-
If the target protein has disulfide bonds, reduce them with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
-
Remove the TCEP using a desalting column or dialysis to prevent it from reacting with the chloroacetyl reagent.
-
Buffer exchange the protein into a reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
-
Optimization of Labeling Conditions (Small-Scale Reactions):
-
pH Screening: Set up parallel reactions at different pH values (e.g., 6.5, 7.0, 7.5, 8.0). Keep the protein concentration, reagent concentration, time, and temperature constant.
-
Reagent Titration: At the optimal pH, perform a titration of the chloroacetyl reagent with varying molar excesses over the protein (e.g., 1x, 5x, 10x, 20x).
-
Time Course: At the optimal pH and reagent concentration, conduct a time-course experiment by stopping the reaction at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
-
Labeling Reaction:
-
To the prepared protein solution, add the chloroacetyl reagent to the optimized final concentration.
-
Incubate the reaction at room temperature or 4°C for the optimized duration.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a thiol-containing quenching agent, such as 2-mercaptoethanol or L-cysteine, to a final concentration that is in large excess of the initial chloroacetyl reagent concentration.
-
-
Analysis of Labeling Specificity:
-
Remove excess reagent and quenching agent by desalting or dialysis.
-
Analyze the labeled protein by SDS-PAGE with in-gel fluorescence (if the reagent is fluorescent) to assess overall labeling.
-
For detailed analysis of on-target and off-target modifications, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry.[7][8] Search for the expected mass shift on cysteine-containing peptides and potential off-target modifications on methionine, histidine, and lysine-containing peptides.
-
Visualizations
References
- 1. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Incomplete Reactions of CLAC-MET-OH
Issue: The term "CLAC-MET-OH" does not correspond to a recognized chemical compound or scientific process in the available literature. An extensive search did not yield any relevant information regarding its structure, properties, or typical reactions.
This lack of information prevents the creation of a specific troubleshooting guide. The following content is a generalized framework for addressing incomplete chemical reactions. Researchers and scientists are advised to apply these principles to their specific experimental context by substituting "CLAC-MET-OH" with the correct chemical identity.
Frequently Asked Questions (FAQs) for Incomplete Reactions
Q1: My reaction involving an alcohol (-OH) and a methyl-ester (MET-O-) functionalized compound is not going to completion. What are the common causes?
A1: Incomplete reactions of this nature can stem from several factors:
-
Insufficient Reaction Time or Temperature: The reaction may require more time or higher temperatures to overcome the activation energy barrier.
-
Catalyst Deactivation: If a catalyst is used, it may have lost its activity due to impurities or degradation.
-
Equilibrium Limitations: The reaction may be reversible and has reached equilibrium.
-
Poor Reagent Purity: Impurities in the starting materials can interfere with the reaction.
-
Solvent Effects: The chosen solvent may not be optimal for the reaction, affecting solubility and reactivity.
-
Steric Hindrance: The molecular structure of the reactants may physically impede the reaction from proceeding.
Q2: How can I improve the yield of my reaction?
A2: To improve the reaction yield, consider the following strategies, summarized in the table below:
| Strategy | Action | Expected Outcome |
| Optimize Reaction Conditions | Systematically vary temperature, pressure, and reaction time. | Identify the optimal parameters for maximum conversion. |
| Increase Reagent Concentration | Add one of the reactants in excess. | Shift the equilibrium towards the product side (Le Chatelier's Principle). |
| Remove Byproducts | If a byproduct is formed (e.g., water), remove it as the reaction proceeds. | Shift the equilibrium towards the product side. |
| Change the Catalyst | Experiment with different catalysts or increase the catalyst loading. | Find a more efficient catalyst or overcome catalyst poisoning. |
| Solvent Screening | Perform the reaction in a variety of solvents. | Identify a solvent that enhances reactant solubility and reaction rate. |
Troubleshooting Guide for Incomplete Reactions
This guide provides a systematic approach to diagnosing and resolving incomplete reactions.
Caption: Troubleshooting workflow for incomplete chemical reactions.
Detailed Methodologies
Protocol 1: General Procedure for Reaction Optimization
-
Baseline Experiment: Set up the reaction as initially designed. Upon completion, take a sample for analysis (e.g., HPLC, GC-MS) to determine the conversion percentage.
-
Temperature Variation: Set up a series of reactions at different temperatures (e.g., in 5-10°C increments) while keeping all other parameters constant. Analyze the conversion for each reaction.
-
Time Variation: Using the optimal temperature from the previous step, run the reaction for different durations (e.g., 1h, 2h, 4h, 8h). Analyze the conversion at each time point.
-
Concentration Variation: Keeping the optimized time and temperature constant, vary the concentration of one of the reactants. Analyze the effect on conversion.
-
Data Analysis: Tabulate the results to identify the optimal set of conditions.
Relevant Signaling Pathways
Without knowing the biological context of "CLAC-MET-OH," a specific signaling pathway cannot be provided. However, if a hypothetical "CLAC-MET-OH" were an inhibitor of a kinase pathway, the logical relationship for its mechanism of action could be visualized as follows:
Caption: Hypothetical inhibitory action of CLAC-MET-OH on a kinase cascade.
Technical Support Center: Purification of Chloroac-met-OH Labeled Peptides and Proteins
Welcome to the technical support center for the purification of Chloroacetyl-methionine-hydroxamate (Chloroac-met-OH) labeled peptides and proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound labeled peptides and proteins.
Question 1: Why is my labeled peptide/protein showing poor recovery after Reverse-Phase HPLC (RP-HPLC) purification?
Answer:
Poor recovery of this compound labeled peptides or proteins during RP-HPLC purification can be attributed to several factors, often related to the physicochemical properties of the labeled molecule.
Possible Causes and Solutions:
-
Aggregation: The introduction of the this compound label can alter the hydrophobicity and charge of the peptide, potentially leading to aggregation. Aggregated peptides may precipitate on the column or elute improperly.
-
Solution:
-
Solvent Modification: Dissolve the crude peptide in a stronger solvent, such as one containing a small percentage of organic solvent (e.g., acetonitrile or isopropanol) or a chaotropic agent like guanidinium chloride (use with caution as it may affect mass spectrometry).
-
pH Adjustment: Modify the pH of the mobile phase. For basic peptides, a lower pH can increase solubility, while for acidic peptides, a higher pH (within the column's tolerance) may be beneficial.[1][2]
-
Temperature Control: In some cases, performing the purification at a slightly elevated temperature can help disrupt aggregates. However, this should be done cautiously to avoid degradation of the labeled peptide.
-
-
-
Irreversible Binding to the Column: Highly hydrophobic labeled peptides may bind irreversibly to the stationary phase of the RP-HPLC column.
-
Solution:
-
Column Choice: Use a column with a shorter alkyl chain (e.g., C8 or C4 instead of C18) or a wider pore size (e.g., 300 Å) to reduce hydrophobic interactions.[3]
-
Mobile Phase Additives: Incorporate ion-pairing reagents like trifluoroacetic acid (TFA) to improve peak shape and reduce tailing.[3][4] For very hydrophobic peptides, using a different organic modifier like n-propanol might be effective.
-
-
-
Instability of the Chloroacetyl Group: The chloroacetyl group can be susceptible to nucleophilic attack, especially at higher pH values, leading to degradation of the desired product.
-
Solution:
-
Maintain Acidic Conditions: Perform the purification under acidic conditions (e.g., using a mobile phase containing 0.1% TFA) to ensure the stability of the chloroacetyl group.[5]
-
-
Question 2: My purified labeled peptide shows multiple peaks in the analytical chromatogram. What could be the cause?
Answer:
The presence of multiple peaks in the analytical chromatogram of a purified this compound labeled peptide can indicate several issues, from incomplete reactions to side products formed during synthesis or purification.
Possible Causes and Solutions:
-
Incomplete Labeling: The labeling reaction may not have gone to completion, resulting in a mixture of labeled and unlabeled peptide.
-
Solution: Optimize the labeling reaction conditions, including reaction time, temperature, and stoichiometry of the labeling reagent. Confirm complete labeling by mass spectrometry before purification.
-
-
Side Reactions of the Chloroacetyl Group: The reactive chloroacetyl group can potentially react with nucleophilic side chains of certain amino acids (e.g., Cys, His, Lys) if they are not properly protected, leading to undesired adducts.
-
Solution: Ensure that all reactive side chains are adequately protected during the synthesis and labeling steps. If side reactions are suspected, consider using orthogonal protection strategies.
-
-
Oxidation of Methionine: The methionine residue, even as a hydroxamate, can be susceptible to oxidation, leading to the formation of methionine sulfoxide or sulfone derivatives, which will have different retention times in RP-HPLC.
-
Solution:
-
Use Degassed Solvents: Prepare all buffers and solvents with degassed water to minimize dissolved oxygen.[1]
-
Add Antioxidants: In some cases, adding a small amount of an antioxidant like DTT (dithiothreitol) to the sample before injection can help prevent oxidation, but be mindful of its potential reaction with the chloroacetyl group. A safer alternative for storage is to lyophilize the peptide promptly after purification.[6]
-
-
-
Diastereomers: If the synthesis involves chiral centers that could be epimerized, the presence of diastereomers can lead to peak splitting.
-
Solution: Carefully control the reaction conditions during synthesis to minimize epimerization. Chiral chromatography may be necessary to separate diastereomers if they form.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-line purification method for this compound labeled peptides?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of most peptides, including those with this compound labels.[4][7] It separates peptides based on their hydrophobicity.
Q2: How does the this compound label affect the retention time of my peptide in RP-HPLC?
A2: The this compound label will likely alter the hydrophobicity of your peptide and thus its retention time. The chloroacetyl group is relatively hydrophobic and will generally increase the retention time. The methionine-hydroxamate portion may have a more complex effect, but the overall change will depend on the sequence and original hydrophobicity of the peptide. It is recommended to run an analytical gradient to determine the optimal purification gradient.
Q3: Can I use ion-exchange chromatography (IEX) to purify my this compound labeled peptide?
A3: Yes, ion-exchange chromatography can be a valuable orthogonal purification technique, especially if RP-HPLC alone does not provide sufficient purity.[8][9] IEX separates molecules based on their net charge. Since the this compound label can alter the overall charge of the peptide, IEX can be effective in separating the labeled peptide from unlabeled precursors or other charged impurities.[8]
Q4: What are the best practices for storing purified this compound labeled peptides?
A4: For long-term stability, lyophilized peptides should be stored at -20°C or lower in a desiccated environment to prevent degradation from moisture and oxidation.[1][6][10][11] Avoid repeated freeze-thaw cycles by aliquoting the peptide solution before freezing. When preparing to use the peptide, allow the vial to warm to room temperature before opening to prevent condensation.[1][12]
Q5: How can I confirm the identity and purity of my final labeled peptide?
A5: The identity of the labeled peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct mass corresponding to the peptide plus the this compound label. Purity should be assessed by analytical RP-HPLC, ideally with detection at multiple wavelengths (e.g., 214 nm and 280 nm).
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound Labeled Peptides
-
Sample Preparation:
-
Dissolve the crude lyophilized this compound labeled peptide in a minimal volume of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
If solubility is an issue, sonicate briefly or add a small amount of organic solvent.
-
Centrifuge the sample to remove any particulate matter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size). The choice of column dimensions will depend on the scale of the purification.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 30-60 minutes. This should be optimized based on the retention time of the peptide determined by analytical RP-HPLC.
-
Flow Rate: Dependent on the column diameter. For a standard analytical column (4.6 mm ID), a flow rate of 1 mL/min is common.
-
Detection: UV absorbance at 214 nm and 280 nm (if the peptide contains aromatic residues).
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Quantitative Data Summary
The following table summarizes typical performance parameters for peptide purification using RP-HPLC. Actual results will vary depending on the specific peptide sequence, the nature of the label, and the optimization of the purification protocol.
| Parameter | Typical Range | Factors Influencing the Outcome |
| Purity (post-RP-HPLC) | >95% | Crude peptide purity, column selection, gradient optimization |
| Recovery | 50-90% | Peptide solubility, aggregation tendency, column loading |
| Loading Capacity (Preparative) | 1-10 mg per cm of column diameter | Peptide hydrophobicity, column packing material |
Note: This data is intended as a general guide. It is essential to optimize the purification protocol for each specific this compound labeled peptide or protein.
References
- 1. peptide.com [peptide.com]
- 2. nestgrp.com [nestgrp.com]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. orthogonalpeptides.com [orthogonalpeptides.com]
- 5. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 6. bachem.com [bachem.com]
- 7. bachem.com [bachem.com]
- 8. xtalks.com [xtalks.com]
- 9. waters.com [waters.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jpt.com [jpt.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
stability issues of Chloroacetyl-L-methionine in solution
Welcome to the technical support center for Chloroacetyl-L-methionine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Chloroacetyl-L-methionine in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Chloroacetyl-L-methionine in solution?
A1: The main stability issues for Chloroacetyl-L-methionine in solution are hydrolysis of the chloroacetyl group and oxidation of the methionine sulfur atom. The chloroacetyl group is susceptible to hydrolysis, particularly under basic or acidic conditions, which can lead to the formation of hydroxyacetyl-L-methionine and chloride ions. The thioether in the methionine side chain can be oxidized to form methionine sulfoxide and further to methionine sulfone.
Q2: What are the recommended storage conditions for Chloroacetyl-L-methionine solutions?
A2: To minimize degradation, Chloroacetyl-L-methionine solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots at -20°C or -80°C for short to medium-term storage. For aqueous solutions, using a slightly acidic buffer (e.g., pH 4-6) may help to reduce the rate of hydrolysis. Avoid repeated freeze-thaw cycles.
Q3: Which solvents are recommended for dissolving Chloroacetyl-L-methionine?
A3: Chloroacetyl-L-methionine is generally soluble in aqueous buffers and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific experimental requirements. For aqueous applications, it is crucial to consider the pH of the buffer, as it significantly impacts the stability of the chloroacetyl group.
Q4: How can I monitor the degradation of Chloroacetyl-L-methionine in my experiments?
A4: The degradation of Chloroacetyl-L-methionine can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact Chloroacetyl-L-methionine from its degradation products. Mass spectrometry (MS) can be used to identify the degradation products.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in Bioconjugation Experiments
Possible Cause: Degradation of Chloroacetyl-L-methionine in the reaction buffer.
Troubleshooting Steps:
-
pH of the Reaction Buffer: The rate of hydrolysis of the chloroacetyl group is pH-dependent. At neutral to basic pH, the rate of hydrolysis increases. Consider performing the reaction at a slightly acidic pH (e.g., pH 6.0-7.0) if compatible with your biomolecule.
-
Freshness of the Solution: Always use a freshly prepared solution of Chloroacetyl-L-methionine for your reactions. Avoid using solutions that have been stored for an extended period, even at low temperatures.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times at elevated temperatures can increase the rate of degradation.
-
Purity of the Reagent: Ensure the purity of your Chloroacetyl-L-methionine. Impurities from synthesis can affect reaction efficiency.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Identify Degradation Products: Use mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the unexpected peaks. Likely degradation products include:
-
Hydroxyacetyl-L-methionine: Resulting from the hydrolysis of the chloroacetyl group.
-
Chloroacetyl-L-methionine sulfoxide: Resulting from the oxidation of the methionine sulfur.
-
Chloroacetyl-L-methionine sulfone: Resulting from further oxidation.
-
-
Control Experiments: Run control experiments by incubating Chloroacetyl-L-methionine in the reaction buffer without the target molecule to observe its degradation profile over time.
-
Forced Degradation Studies: To confirm the identity of degradation peaks, perform forced degradation studies by intentionally exposing Chloroacetyl-L-methionine to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents) and analyzing the resulting products by HPLC and LC-MS.
Data Presentation
Table 1: Qualitative Stability of Chloroacetyl-L-methionine under Different Conditions
| Condition | Stability | Primary Degradation Pathway |
| pH | ||
| Acidic (pH < 4) | Moderate | Hydrolysis |
| Neutral (pH 6-8) | Low to Moderate | Hydrolysis, Oxidation |
| Basic (pH > 8) | Low | Hydrolysis |
| Temperature | ||
| -20°C to -80°C (in appropriate solvent) | Good (short to medium-term) | Minimal degradation |
| 4°C | Fair (short-term) | Slow hydrolysis and oxidation |
| Room Temperature (20-25°C) | Poor | Increased rate of hydrolysis and oxidation |
| Solvent | ||
| Aprotic Organic Solvents (e.g., DMF, DMSO) | Good | More stable than in aqueous solutions |
| Aqueous Buffers | Variable (pH-dependent) | Hydrolysis and oxidation |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of Chloroacetyl-L-methionine
-
Weigh the required amount of Chloroacetyl-L-methionine powder in a clean, dry vial.
-
Add the desired solvent (e.g., anhydrous DMF or a slightly acidic aqueous buffer) to the vial to achieve the target concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
If not for immediate use, aliquot the solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
-
Before use, thaw the aliquot quickly and use it immediately. Avoid multiple freeze-thaw cycles.
Protocol 2: Stability-Indicating HPLC Method for Chloroacetyl-L-methionine
This protocol provides a general framework. The specific conditions may need to be optimized for your instrumentation and specific sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare samples by diluting the Chloroacetyl-L-methionine solution in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main Chloroacetyl-L-methionine peak over time.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability assessment.
strategies to reduce non-specific binding of Chloroac-met-OH
Welcome to the technical support center for Chloroac-met-OH (Chloroacetyl-L-methionine). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this reactive compound. Here you will find frequently asked questions and detailed guides to help you mitigate non-specific binding and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical probe containing a chloroacetyl group attached to the amino acid methionine. The chloroacetyl group is a reactive electrophile that can form a covalent bond with nucleophilic residues on proteins, most notably cysteine thiols. This property makes it a valuable tool in chemical biology and proteomics for applications such as:
-
Affinity Labeling/Affinity Chromatography: Immobilized this compound can be used to capture and enrich proteins with reactive cysteine residues from complex biological samples like cell lysates.
-
Enzyme Inhibition: It can act as an irreversible inhibitor for enzymes that have a nucleophilic residue in their active site.
-
Protein-Protein Interaction Studies: It can be used to covalently trap interacting proteins if one of the partners has a suitably positioned nucleophilic residue.
Q2: What causes non-specific binding of this compound?
Non-specific binding (NSB) of this compound can occur through several mechanisms:
-
Hydrophobic Interactions: The methionine side chain can contribute to non-specific binding to hydrophobic surfaces on proteins or experimental materials (e.g., microplates, chromatography resins).
-
Ionic Interactions: The carboxyl group of this compound is negatively charged at physiological pH and can interact with positively charged regions on proteins or surfaces.
-
Reactivity with other Nucleophiles: Besides cysteine, the chloroacetyl group can react with other nucleophilic amino acid side chains, such as histidine and lysine, although typically at a slower rate. High concentrations of the probe or suboptimal buffer conditions can increase this off-target reactivity.
-
Binding to Abundant Proteins: Highly abundant proteins in a sample can non-specifically bind the probe, leading to a high background signal.
Q3: How can I minimize non-specific binding in my experiments?
Reducing non-specific binding is crucial for obtaining a high signal-to-noise ratio. Key strategies include:
-
Optimizing Buffer Conditions: Adjusting the pH, ionic strength, and including specific additives in your buffers can significantly reduce NSB.
-
Using Blocking Agents: Pre-treating your sample or surface with a blocking agent can saturate non-specific binding sites.
-
Including Detergents: Low concentrations of non-ionic detergents can help to disrupt hydrophobic interactions.
-
Competition Experiments: Including a competitor molecule can help to distinguish specific from non-specific binding.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered when using this compound.
Issue 1: High Background Signal in Affinity Pull-Down Experiments
| Possible Cause | Recommended Solution |
| Hydrophobic interactions with the resin or abundant proteins. | Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to your binding and wash buffers.[1] |
| Ionic interactions between this compound and proteins. | Increase the salt concentration in your binding and wash buffers (e.g., 150-500 mM NaCl). This will disrupt weak electrostatic interactions.[1] |
| Insufficient blocking of the affinity resin. | Pre-incubate the resin with a blocking agent like Bovine Serum Albumin (BSA) or casein (typically 1-3%) before adding your sample.[2] |
| Probe concentration is too high, leading to off-target reactions. | Titrate the concentration of this compound to find the lowest effective concentration. |
| Insufficient washing. | Increase the number and/or stringency of your wash steps. You can try increasing the salt or detergent concentration in the wash buffer. |
Issue 2: Poor Yield of Specifically Bound Proteins
| Possible Cause | Recommended Solution |
| Suboptimal pH for the covalent reaction. | The reaction of the chloroacetyl group with cysteine thiols is pH-dependent. Ensure your binding buffer is at a pH between 7.0 and 8.5 for optimal reactivity. |
| Loss of protein activity or conformation. | Ensure that your experimental conditions (e.g., temperature, buffer composition) are compatible with maintaining the native structure and function of your target protein. |
| Competition from other nucleophiles in the buffer. | Avoid using buffers that contain primary amines (e.g., Tris) or thiols (e.g., DTT, BME) in your binding steps, as these can react with the chloroacetyl group. Use buffers like HEPES or phosphate instead. |
| Target protein has no accessible reactive residues. | Confirm that your protein of interest has a cysteine or other nucleophilic residue that is accessible to the probe. |
Experimental Protocols
Representative Protocol: Affinity Enrichment of Cysteine-Containing Proteins from Cell Lysate
This protocol provides a general framework for using immobilized this compound to enrich for proteins with reactive cysteine residues.
1. Preparation of Affinity Resin:
-
Couple this compound to an amine-reactive resin (e.g., NHS-activated agarose) according to the manufacturer's instructions.
-
Thoroughly wash the resin to remove any unreacted this compound.
-
Equilibrate the resin in binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
2. Cell Lysis and Sample Preparation:
-
Lyse cells in a non-reducing lysis buffer (avoid DTT or BME). Include protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
3. Binding:
-
Block the this compound resin by incubating with 1% BSA in binding buffer for 1 hour at 4°C.
-
Wash the resin with binding buffer to remove excess BSA.
-
Add the cell lysate to the blocked resin and incubate for 2-4 hours at 4°C with gentle rotation.
4. Washing:
-
Wash the resin extensively with wash buffer (e.g., binding buffer with 0.1% Tween-20 and 300 mM NaCl) to remove non-specifically bound proteins. Perform at least 3-5 washes.
5. Elution:
-
Elute the covalently bound proteins by boiling the resin in SDS-PAGE sample buffer containing a reducing agent like DTT or BME. The reducing agent will cleave the disulfide bonds, but the covalent bond formed by the chloroacetyl group will remain.
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and subsequent Western blotting or mass spectrometry.
Data Presentation
Table 1: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Sodium Chloride (NaCl) | 150 - 500 mM | Reduces ionic interactions. | [1] |
| Tween-20 | 0.01 - 0.1% | Reduces hydrophobic interactions. | [1] |
| Triton X-100 | 0.01 - 0.1% | Reduces hydrophobic interactions. | |
| Bovine Serum Albumin (BSA) | 1 - 3% | Blocks non-specific binding sites. | [2] |
| Casein | 1 - 3% | Blocks non-specific binding sites. | [2] |
| Ethanolamine | 1 M | Blocks unreacted sites on activated resins. |
Visualizations
Caption: Workflow for affinity enrichment using this compound.
Caption: Troubleshooting logic for high non-specific binding.
References
Technical Support Center: Optimizing Chloroacetyl-L-methionine Labeling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chloroacetyl-L-methionine labeling reactions. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling methionine with a chloroacetyl group?
The optimal pH for selectively targeting methionine residues with a chloroacetyl group is a critical parameter that depends on the desired selectivity against other nucleophilic amino acids, particularly cysteine.
-
For selective methionine alkylation , acidic conditions in the range of pH 2-5 are recommended.[1][2] At low pH, the thiol group of cysteine (pKa ~8.5) is protonated and thus less nucleophilic, reducing its reactivity towards the chloroacetyl group. The thioether of methionine, being a weaker nucleophile, can be selectively targeted under these conditions.
-
For general protein alkylation where cysteine is the primary target , a slightly alkaline pH of 8.0-8.5 is commonly used.[3] However, at this pH, the risk of off-target labeling of other residues, including methionine, lysine, and histidine, increases.[3]
Q2: What are the common off-target reactions when using chloroacetyl labeling agents, and how can I minimize them?
Off-target reactions are a common issue in protein labeling. The primary off-target for chloroacetyl groups is the alkylation of other nucleophilic amino acid residues.
-
Cysteine: Cysteine is the most reactive amino acid towards chloroacetyl groups at neutral to alkaline pH due to the high nucleophilicity of the thiolate anion.[3] To minimize cysteine labeling when targeting methionine, perform the reaction at a low pH (2-5).
-
Lysine and N-termini: The primary amines of lysine side chains and the N-terminus of the protein can also be alkylated, particularly at alkaline pH.
-
Histidine: The imidazole ring of histidine can be a target for alkylation.
-
Aspartate and Glutamate: The carboxyl groups of these residues can also undergo modification, although this is less common.[3]
To minimize off-target reactions, it is crucial to carefully control the pH of the reaction buffer and use the lowest possible concentration of the chloroacetyl reagent that still provides efficient labeling of the target methionine.
Q3: My protein precipitates after the labeling reaction. What could be the cause and how can I prevent it?
Protein precipitation during or after a labeling reaction can be caused by several factors:
-
Over-labeling: The addition of multiple chloroacetyl-methionine labels can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation.[4][5][6] To prevent this, reduce the molar excess of the labeling reagent.
-
Solvent-induced denaturation: If the chloroacetyl-L-methionine reagent is dissolved in an organic solvent like DMSO, adding a large volume to the aqueous protein solution can cause denaturation and precipitation.[6] Keep the volume of the organic solvent to a minimum, typically below 10% of the total reaction volume.
-
pH changes: Drastic shifts in pH during the reaction can push the protein to its isoelectric point, where it is least soluble. Ensure your reaction is well-buffered.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The pH of the reaction buffer may not be optimal for methionine reactivity. | Optimize the pH of your reaction. For selective methionine labeling, try a pH range of 2-5.[1][2] |
| Insufficient Reagent: The molar excess of the chloroacetyl-L-methionine may be too low. | Increase the molar ratio of the labeling reagent to the protein. Perform a titration to find the optimal concentration. | |
| Short Reaction Time: The incubation time may not be sufficient for the reaction to go to completion. | Increase the reaction time. Monitor the reaction progress over a time course to determine the optimal duration. | |
| Poor Selectivity (Multiple Labeled Residues) | Incorrect pH: The reaction pH may be favoring the alkylation of more nucleophilic residues like cysteine. | For methionine selectivity, lower the pH to 2-5.[1][2] For cysteine labeling, a pH of 8.0-8.5 is common, but be aware of potential off-target reactions.[3] |
| Excess Reagent: A high concentration of the labeling reagent can lead to non-specific modifications. | Reduce the molar excess of the chloroacetyl-L-methionine reagent. | |
| Protein Precipitation | Over-labeling: Too many labels are attached to the protein, altering its physicochemical properties.[4][5][6] | Decrease the molar ratio of the labeling reagent to the protein. |
| Solvent Issues: The organic solvent used to dissolve the labeling reagent is causing protein denaturation.[6] | Minimize the volume of organic solvent added to the reaction mixture. | |
| Buffer Incompatibility: The buffer components may be interfering with the reaction or protein stability. | Ensure the buffer does not contain primary amines (e.g., Tris) if you are working at a pH where they could be reactive. Consider using phosphate or bicarbonate buffers. |
Data Summary
The selectivity of chloroacetyl labeling is highly dependent on the pH of the reaction. The following table summarizes the expected reactivity of different amino acid side chains at various pH ranges.
| pH Range | Primary Target(s) | Rationale |
| 2.0 - 5.0 | Methionine | The thiol group of cysteine is protonated and less reactive. The thioether of methionine is available for alkylation.[1][2] |
| 6.5 - 7.5 | Cysteine, Methionine | The cysteine thiolate is partially deprotonated and highly reactive. Methionine reactivity is still present. |
| 8.0 - 8.5 | Cysteine , Lysine, Histidine, Methionine | The cysteine thiolate is fully deprotonated and highly nucleophilic.[3] Increased reactivity of primary amines (lysine, N-terminus) and imidazole (histidine) is observed.[3] |
Experimental Protocols
General Protocol for Optimizing pH in Chloroacetyl-L-methionine Labeling
This protocol provides a framework for determining the optimal pH for your specific protein and experimental goals.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate)
-
Chloroacetyl-L-methionine stock solution (e.g., 100 mM in DMSO)
-
A series of buffers with different pH values (e.g., sodium acetate pH 4.0, 5.0; MES pH 6.0; HEPES pH 7.0; sodium bicarbonate pH 8.0, 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M DTT)
-
Analytical tools for assessing labeling efficiency and selectivity (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
Prepare Protein Samples: Dissolve your protein to a final concentration of 1-10 mg/mL in the desired reaction buffer. Prepare separate aliquots for each pH to be tested.
-
Initiate the Labeling Reaction: Add the chloroacetyl-L-methionine stock solution to each protein aliquot to achieve the desired molar excess (e.g., 10-fold, 20-fold, 50-fold).
-
Incubate: Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours). Protect the reaction from light if using a fluorescently tagged chloroacetyl derivative.
-
Quench the Reaction: Stop the reaction by adding a quenching reagent to consume the excess chloroacetyl-L-methionine.
-
Remove Excess Reagent: Remove the unreacted labeling reagent and byproducts by dialysis, spin filtration, or gel filtration chromatography.
-
Analyze the Labeled Protein:
-
Labeling Efficiency: Use SDS-PAGE with fluorescence imaging (if applicable) or mass spectrometry to determine the extent of labeling.
-
Selectivity: Use mass spectrometry (e.g., peptide mapping after tryptic digest) to identify the specific amino acid residues that have been modified.
-
Visualizations
Caption: Workflow for optimizing the pH of chloroacetyl-L-methionine labeling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Chloroacetyl-L-methionine and Other Alkylating Agents: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Chloroacetyl-L-methionine and other conventional alkylating agents used in research and drug development. By examining their mechanisms of action, chemical properties, and biological effects, supported by experimental data, this document aims to inform the selection and application of these compounds in therapeutic discovery.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA.[1][2] This alkylation can lead to DNA strand breaks, cross-linking, and base-pairing errors, ultimately triggering cell cycle arrest and apoptosis.[3][4] These agents are broadly classified based on their chemical structure and mechanism of action, including nitrogen mustards, nitrosoureas, and alkyl sulfonates.
Chloroacetyl-L-methionine is a bifunctional molecule featuring a reactive chloroacetyl group and the essential amino acid L-methionine. The chloroacetyl moiety provides the alkylating functionality, while the methionine component may influence its transport into cells and its interaction with biological systems, given the well-documented dependence of many cancer cells on methionine for survival and proliferation.
Comparative Data on Alkylating Agents
Quantitative data on the cytotoxic and alkylating properties of various agents are crucial for their comparative evaluation. The following tables summarize key parameters for Chloroacetyl-L-methionine (with data from the closely related N-ω-chloroacetyl-L-ornithine as a proxy), alongside other commonly used alkylating agents.
Table 1: Comparative Cytotoxicity of Alkylating Agents against Various Cancer Cell Lines
| Alkylating Agent | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| N-ω-chloroacetyl-L-ornithine (NCAO) * | Ca Ski (Cervical Cancer) | 1.18 ± 0.07 | [1] |
| Ag8 (Myeloma) | 3.1 ± 0.2 | [1] | |
| HeLa (Cervical Cancer) | 12.3 ± 0.5 | [1] | |
| MCF-7 (Breast Cancer) | 25.4 ± 1.2 | [1] | |
| HepG2 (Liver Cancer) | 30.1 ± 1.5 | [1] | |
| MDA-MB-231 (Breast Cancer) | 50.6 ± 0.3 | [1] | |
| Melphalan | A549 (Lung Cancer) | ~5-10 | |
| Cisplatin | A2780 (Ovarian Cancer) | ~1-5 | |
| Iodoacetamide | Various | ~10-100 | |
| Chloroacetamide | Various | >100 |
*Note: Data for N-ω-chloroacetyl-L-ornithine (NCAO) is presented as a surrogate for Chloroacetyl-L-methionine due to the structural similarity of the active chloroacetyl-amino acid moiety and the current lack of publicly available specific data for Chloroacetyl-L-methionine.[1]
Table 2: Comparison of Chemical Properties and Reactivity
| Property | Chloroacetyl Group | Iodoacetyl Group | Nitrogen Mustards (e.g., Melphalan) |
| Reactivity | Moderate | High | High (forms aziridinium ion) |
| Leaving Group | Chloride | Iodide | Chloride |
| Primary Reaction | SN2 | SN2 | Intramolecular cyclization then SN2 |
| Side Reactions | Can cause oxidation of methionine residues.[5][6] | Can cause over-alkylation of methionine.[7] | Hydrolysis in aqueous solutions. |
| Specificity | Influenced by local environment (e.g., adjacent amino acids).[8] | Less specific due to high reactivity. | Targets electron-rich sites, particularly N7 of guanine. |
Experimental Protocols
In Vitro Alkylating Activity Assay (NBP Assay)
The 4-(para-nitrobenzyl)pyridine (NBP) assay is a colorimetric method to screen for alkylating agents.[9]
Methodology:
-
Reaction Mixture: Prepare a solution containing the test compound (e.g., Chloroacetyl-L-methionine), NBP, and a suitable buffer (e.g., acetate buffer, pH 4.5).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Color Development: Add a strong base (e.g., NaOH) to the mixture to develop a colored product.
-
Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer. The intensity of the color is proportional to the alkylating activity of the compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the alkylating agent for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the agent that inhibits cell growth by 50%) can then be calculated.
DNA Adduct Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection and quantification of DNA adducts.[8]
Methodology:
-
Cell Treatment and DNA Isolation: Treat cells with the alkylating agent and subsequently isolate the genomic DNA.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.
-
LC Separation: Separate the nucleosides using liquid chromatography.
-
MS/MS Analysis: Detect and quantify the specific DNA adducts using tandem mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.
Visualizing Mechanisms and Workflows
Signaling Pathway: DNA Damage Response
Alkylating agents induce DNA damage, which activates a complex signaling network known as the DNA Damage Response (DDR). A key player in this pathway is the tumor suppressor protein p53.
Caption: DNA Damage Response Pathway initiated by alkylating agents.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of alkylating agents.
Caption: Experimental workflow for comparative analysis.
Conclusion
Chloroacetyl-L-methionine represents an interesting alkylating agent with potential for targeted delivery to cancer cells exhibiting methionine dependence. Based on the reactivity of the chloroacetyl group and data from the analogous compound N-ω-chloroacetyl-L-ornithine, it is expected to be a moderately reactive alkylating agent with significant cytotoxic potential. Its efficacy is likely influenced by the rate of its transport into cells and potential off-target reactions, such as methionine oxidation.
Compared to highly reactive agents like iodoacetamide and traditional nitrogen mustards, Chloroacetyl-L-methionine may offer a different kinetic profile and potentially a more favorable therapeutic window. Further direct experimental evaluation of Chloroacetyl-L-methionine is warranted to fully elucidate its pharmacological profile and its potential as a novel anticancer agent. This guide provides the foundational information and experimental framework for such investigations.
References
- 1. N-ω-chloroacetyl-L-ornithine has in-vitro activity against cancer cell lines and in-vivo activity against ascitic and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of N-(2-[(18)F]Fluoropropionyl)-L-methionine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
A Comparative Guide to Methionine Analogs for Specific Protein Labeling
A Note on CLAC-MET-OH: Despite a comprehensive search of the scientific literature, no specific data, experimental protocols, or direct comparisons involving a compound referred to as "CLAC-MET-OH" could be located. The following guide therefore focuses on well-characterized and widely used methionine analogs for bioorthogonal protein labeling to provide a useful and data-supported resource for researchers in the field.
Introduction to Bioorthogonal Protein Labeling with Methionine Analogs
Bioorthogonal chemistry has revolutionized the study of proteins within their native environments. By introducing chemical handles into biomolecules that are inert to the biological system but can be selectively reacted with an external probe, researchers can visualize, track, and isolate proteins of interest with high specificity. One powerful strategy in this field is the use of amino acid analogs that can be incorporated into newly synthesized proteins during translation.
Methionine, an essential amino acid, plays a crucial role in the initiation of protein synthesis. Its analogs, such as Azidohomoalanine (AHA) and Homopropargylglycine (HPG), can be recognized by the cellular translational machinery and integrated into nascent polypeptide chains in place of methionine.[1][2] These analogs carry bioorthogonal functional groups—an azide in AHA and an alkyne in HPG—that allow for subsequent covalent ligation to probes bearing a complementary reactive group, a process commonly known as "click chemistry".[1][3] This enables the specific labeling of newly synthesized proteins for a variety of downstream applications, including proteomics, fluorescence microscopy, and protein-protein interaction studies.[4][5]
This guide provides a comparative overview of the most common methionine analogs used for protein labeling, focusing on their specificity, experimental considerations, and validation strategies.
Comparison of Common Methionine Analogs
The choice of methionine analog can impact labeling efficiency, specificity, and potential cellular perturbations. Below is a comparison of the most widely used analogs: Azidohomoalanine (AHA) and Homopropargylglycine (HPG).
| Feature | Azidohomoalanine (AHA) | Homopropargylglycine (HPG) |
| Bioorthogonal Group | Azide (-N3) | Alkyne (-C≡CH) |
| Click Reaction Partner | Alkyne-modified probes | Azide-modified probes |
| Incorporation Efficiency | Generally high, but can be influenced by cell type and media conditions.[6] | Can exhibit different incorporation rates compared to AHA, which may be cell-type or even protein-specific.[6] |
| Reported Cellular Effects | Generally well-tolerated at typical working concentrations, but high concentrations can be cytotoxic.[6] | May exhibit higher cytotoxicity than AHA in some cell lines.[6] |
| Primary Applications | BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging) for proteomic analysis of newly synthesized proteins.[2] FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging) for imaging newly synthesized proteins.[1] | Similar to AHA for BONCAT and FUNCAT applications.[1][3] |
| In Vivo Use | Has been successfully used in various model organisms, including rodents and C. elegans.[4][5] | Also applicable for in vivo labeling in model organisms. |
Validating the Specificity of Methionine Analog Labeling
Ensuring that the observed signal originates specifically from the bioorthogonal reaction with the incorporated methionine analog is critical for the accurate interpretation of experimental results. Several key experiments are essential for validating the specificity of labeling.
Key Validation Experiments:
-
Protein Synthesis Inhibition Control: Treatment of cells with a protein synthesis inhibitor, such as cycloheximide or anisomycin, prior to and during the addition of the methionine analog should abolish the labeling signal.[1] This confirms that the incorporation of the analog is dependent on active protein synthesis.
-
Methionine Competition Control: A parallel experiment where cells are incubated with an excess of natural methionine along with the methionine analog should result in a significant reduction in the labeling signal. This demonstrates that the analog is indeed competing with methionine for incorporation by the translational machinery.
-
No-Analog Control: A control sample that goes through the entire labeling and detection workflow but is not treated with the methionine analog should show no specific signal. This accounts for any non-specific binding of the detection probe.
-
Mass Spectrometry Analysis: For proteomic studies, the identification of labeled proteins by mass spectrometry provides the ultimate validation. The identification of peptides containing the methionine analog confirms its incorporation into specific proteins.
The following workflow illustrates the key steps in a typical experiment to validate the specificity of methionine analog labeling.
Experimental Protocols
General Protocol for Metabolic Labeling with AHA/HPG
This protocol provides a general framework for labeling newly synthesized proteins in cultured mammalian cells. Optimization of incubation times and analog concentrations may be required for specific cell lines and experimental goals.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium (e.g., DMEM without methionine)
-
Azidohomoalanine (AHA) or Homopropargylglycine (HPG) stock solution (e.g., 100 mM in DMSO or water)
-
Protein synthesis inhibitor (e.g., cycloheximide, anisomycin) for control experiments
-
Natural L-methionine for control experiments
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Click chemistry reagents (e.g., alkyne-biotin or alkyne-fluorophore for AHA labeling; azide-biotin or azide-fluorophore for HPG labeling, copper(II) sulfate, reducing agent like sodium ascorbate, and a copper ligand like TBTA or THPTA)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of the analog, aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in pre-warmed methionine-free medium for 30-60 minutes.[1]
-
Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium containing the desired final concentration of AHA or HPG (typically 25-50 µM). For control experiments, also include the protein synthesis inhibitor or excess natural methionine in the respective wells. Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental question.
-
Cell Lysis: After incubation, wash the cells twice with cold PBS and then lyse the cells using a suitable lysis buffer.
-
Click Chemistry Reaction: Perform the click chemistry reaction on the cell lysate to conjugate the desired probe (biotin or fluorophore) to the incorporated AHA or HPG. This typically involves the addition of the probe, copper(II) sulfate, a reducing agent, and a copper ligand.
-
Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as enrichment of biotinylated proteins on streptavidin beads for mass spectrometry, or direct visualization by in-gel fluorescence or microscopy.
Signaling Pathway Visualization
The ability to specifically label and identify newly synthesized proteins is particularly powerful for studying cellular signaling pathways, as it allows for the characterization of changes in protein expression in response to a specific stimulus. The diagram below illustrates a generic signaling pathway leading to de novo protein synthesis, which can be interrogated using methionine analog labeling.
Conclusion
The use of methionine analogs like AHA and HPG provides a robust and versatile platform for the specific labeling of newly synthesized proteins in a wide range of biological systems. While the fundamental principles of these techniques are well-established, careful experimental design and rigorous validation are paramount to ensure the specificity and accuracy of the results. By employing the appropriate controls and downstream analytical methods, researchers can gain valuable insights into the dynamics of the proteome in response to various stimuli and in the context of health and disease. As new bioorthogonal chemistries and labeling strategies continue to emerge, the toolkit for specific protein labeling will undoubtedly expand, offering even more powerful ways to unravel the complexities of the cellular world.
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 4. Bio-orthogonal labeling as a tool to visualize and identify newly synthesized proteins in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Protein Modifications: A Guide to LC-MS/MS Analysis of Chloroacetamide-Met-OH Adducts
For researchers, scientists, and drug development professionals, identifying the precise location of drug-protein adducts is critical for understanding mechanisms of drug efficacy and toxicity. The modification of methionine residues by chloroacetamide-containing compounds, followed by oxidation to a hydroxylated form (Chloroac-met-OH), presents a significant analytical challenge. This guide provides a comparative overview of two principal LC-MS/MS strategies for confirming these modification sites: Targeted Analysis and Untargeted (Open Modification Search) Analysis.
The covalent modification of proteins by reactive metabolites is a key area of investigation in drug development. Chloroacetamide moieties are frequently incorporated into chemical probes and drug candidates to study protein interactions. When these compounds react with methionine residues, the resulting thioether adduct can be subsequently oxidized, leading to a hydroxylated species. Pinpointing the exact location of this "this compound" modification requires robust and sensitive analytical techniques, primarily high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide compares two powerful LC-MS/MS approaches—Targeted Analysis and Untargeted Analysis—to help researchers choose the optimal strategy for their experimental goals.
Methodological Comparison: Targeted vs. Untargeted Analysis
The choice between a targeted and an untargeted LC-MS/MS approach depends on the specific research question, the available resources, and the desired depth of analysis.
| Feature | Targeted Analysis | Untargeted (Open Modification Search) Analysis |
| Principle | Pre-selects specific precursor and fragment ions corresponding to the predicted this compound modified peptide for MS/MS analysis. | Acquires MS/MS spectra for all detectable peptide precursors and uses specialized software to search for any type of modification, including unexpected ones. |
| Selectivity | High | Moderate to High |
| Sensitivity | Very High | Moderate |
| Throughput | High | Low to Moderate |
| Discovery Potential | Low (Confirmatory) | High (Exploratory) |
| Data Analysis Complexity | Low | High |
| Ideal Use Case | Validating known or suspected modification sites. | Screening for all potential modification sites, including unexpected adducts. |
Experimental Protocols
A successful LC-MS/MS analysis of this compound modifications hinges on meticulous sample preparation and instrument operation. While specific protocols vary, the following provides a general framework for each approach.
Targeted Analysis Protocol
This approach is ideal for hypothesis-driven research where specific methionine-containing peptides are expected to be modified.
-
In Silico Digestion and Prediction: The target protein sequence is enzymatically digested in silico (e.g., with trypsin). The masses of peptides containing methionine are calculated, and the mass shift corresponding to the this compound modification is added.
-
Sample Preparation: The protein of interest is incubated with the chloroacetamide compound. The protein is then denatured, reduced, alkylated (with a reagent that does not interfere with the modification of interest), and digested with a protease (e.g., trypsin).
-
LC-MS/MS Method Development: An LC-MS/MS method is created with an inclusion list containing the predicted m/z values of the modified peptides. The instrument is programmed to specifically fragment these precursor ions.
-
Data Analysis: The resulting data is manually inspected or processed with targeted analysis software to confirm the presence of the expected fragment ions that pinpoint the modification to a specific methionine residue.
Untargeted (Open Modification Search) Analysis Protocol
This discovery-oriented approach is employed when the modification sites are unknown.
-
Sample Preparation: The sample preparation is similar to the targeted approach, involving incubation, denaturation, reduction, alkylation, and digestion.
-
LC-MS/MS Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method is used to acquire MS/MS spectra of as many peptides as possible.
-
Open Modification Search: The raw data is searched against a protein database using software capable of performing open modification searches (e.g., MaxQuant, Proteome Discoverer with Byonic, MSFragger). This involves specifying a large mass tolerance window for modifications.
-
Candidate Validation: The software will generate a list of potential modifications. The MS/MS spectra of candidate peptides with the this compound mass shift must be manually inspected to ensure high-quality fragmentation data supports the modification site assignment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for identifying protein modifications and a conceptual signaling pathway that might be investigated.
Caption: General workflow for LC-MS/MS analysis of protein modifications.
A Comparative Analysis of Chloroacetamide Reaction Kinetics for Bioconjugation
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of alkylating agents is paramount for the precise and efficient modification of biomolecules. This guide provides a comparative analysis of the reaction kinetics of chloroacetamide-based reagents with thiol-containing compounds, offering insights into their reactivity relative to other electrophiles used in bioconjugation.
Comparison of Reaction Kinetics
The reactivity of chloroacetamides is primarily dictated by their susceptibility to nucleophilic attack by thiols, typically from cysteine residues in proteins or peptides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The table below summarizes the second-order rate constants for the reaction of various chloroacetamides and other alkylating agents with thiol-containing molecules.
| Electrophile | Nucleophile | Rate Constant (k) (M⁻¹s⁻¹) | Temperature (°C) | pH | Reference |
| Chloroacetamide | Cysteine | 0.217 | 30 | 7.0 | [1] |
| Chloroacetamide | Mercaptoacetic acid | 0.117 | 30 | 7.0 | [1] |
| N-phenylchloroacetamide | N-acetylcysteine | Not specified, but studied in detail | Not specified | Not specified | [2] |
| Iodoacetamide | Cysteine | Generally considered more reactive than chloroacetamide | Not specified | Not specified | [3] |
| Sulfamate Acetamides | Thiophenol | ~0.001 - 0.01 | Not specified | Not specified | [4] |
Note: The reaction rate of chloroacetamides with thiols is highly dependent on the pH of the solution, as the deprotonated thiolate anion (RS⁻) is the more potent nucleophile. The rate increases with increasing pH.
Experimental Protocols
The determination of reaction kinetics for electrophiles like chloroacetamides with thiols is crucial for their application in a controlled manner. Below are outlines of common experimental protocols used to measure these reaction rates.
pH-Stat Titration
This method is employed to monitor reactions that produce or consume protons. The reaction between a chloroacetamide and a thiol releases a proton, which can be titrated with a standard base solution at a constant pH.
Methodology:
-
A solution of the thiol compound (e.g., cysteine) is prepared in a reaction vessel maintained at a constant temperature.
-
The pH of the solution is adjusted to the desired value and maintained by a pH-stat apparatus.
-
A solution of the chloroacetamide reagent is added to initiate the reaction.
-
The pH-stat automatically adds a standard solution of NaOH to neutralize the protons released during the reaction, keeping the pH constant.
-
The rate of addition of the NaOH solution is recorded over time, which is directly proportional to the rate of the reaction.
-
From this data, the initial reaction rate can be determined, and by varying the concentrations of the reactants, the second-order rate constant can be calculated.[1]
Spectrophotometric Assay
This method relies on a change in absorbance of a chromophoric molecule upon reaction. For thiol reactions, Ellman's reagent (DTNB) can be used to quantify the remaining free thiols at different time points.
Methodology:
-
Solutions of the thiol and the chloroacetamide are prepared in a suitable buffer at a specific pH and temperature.
-
The reaction is initiated by mixing the two solutions.
-
At various time intervals, aliquots of the reaction mixture are taken and the reaction is quenched (e.g., by acidification).
-
The concentration of unreacted thiol in each aliquot is determined by adding DTNB and measuring the absorbance of the resulting yellow product (TNB²⁻) at 412 nm.
-
The concentration of the reacted thiol is calculated by subtracting the remaining thiol concentration from the initial concentration.
-
The data of reactant concentration versus time is then fitted to the appropriate integrated rate law to determine the rate constant.
Reaction Mechanism and Workflow
The reaction of a chloroacetamide with a cysteine residue proceeds through an SN2 mechanism, where the nucleophilic sulfur atom of the cysteine thiolate attacks the electrophilic carbon atom bearing the chlorine atom. This results in the formation of a stable thioether bond and the displacement of the chloride ion.
Caption: SN2 reaction mechanism of a thiol with a chloroacetamide.
The general workflow for a bioconjugation experiment involving a chloroacetamide can be visualized as follows:
Caption: General workflow for protein modification with a chloroacetamide.
References
- 1. scispace.com [scispace.com]
- 2. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Labeling: A Comparative Guide to Chloroacetyl-L-methionine and Alternative Methods Using Western Blot
For researchers, scientists, and drug development professionals, the precise labeling and subsequent detection of proteins are fundamental to understanding cellular processes and developing novel therapeutics. This guide provides a comprehensive comparison of protein labeling using a chloroacetyl-L-methionine strategy and contrasts it with established alternatives. We offer detailed experimental protocols for validation via Western blot and present quantitative comparisons to aid in selecting the most appropriate method for your research needs.
Comparison of Protein Labeling Methodologies
The selection of a protein labeling strategy depends on various factors, including the desired specificity, the experimental context (in vitro vs. in cellulo), and the available detection methods. Here, we compare a chemical labeling approach using a hypothetical chloroacetyl-L-methionine reagent with the widely used metabolic labeling technique involving L-azidohomoalanine (AHA), a methionine analog.
| Feature | Chloroacetyl-L-methionine Labeling (Chemical) | L-azidohomoalanine (AHA) Labeling (Metabolic) |
| Labeling Principle | Post-translational chemical alkylation of nucleophilic amino acid residues (primarily Cysteine) by the reactive chloroacetyl group. | Incorporation into newly synthesized proteins in place of methionine during translation. |
| Specificity | Targets accessible Cysteine, Histidine, or Lysine residues. Not specific to methionine. | Specific to methionine positions in the protein sequence. |
| Experimental Stage | Typically performed on purified proteins or cell lysates in vitro. | Performed on live cells or organisms (in cellulo or in vivo). |
| Detection Method | Western blot using an antibody that recognizes the chloroacetyl-adduct or a reporter tag conjugated to the chloroacetyl group. | Click chemistry reaction to attach a reporter (e.g., biotin, fluorophore) followed by Western blot or fluorescence imaging. |
| Toxicity | The alkylating agent can be toxic to live cells. | Generally considered less toxic and bio-orthogonal. |
| Efficiency | Highly dependent on reaction conditions (pH, concentration, accessibility of target residues). | Dependent on cellular uptake, precursor concentration, and protein synthesis rates. |
Experimental Protocols
I. Chloroacetyl-L-methionine Labeling of a Purified Protein and Western Blot Validation
This protocol describes the chemical labeling of a purified protein with a hypothetical biotin-conjugated chloroacetyl-L-methionine and subsequent detection by Western blot.
Materials:
-
Purified protein of interest
-
Biotin-conjugated Chloroacetyl-L-methionine
-
Reduction buffer (e.g., 5 mM TCEP in 100 mM ammonium bicarbonate, pH 8.0)
-
Alkylation buffer (100 mM ammonium bicarbonate, pH 8.0)
-
Quenching solution (e.g., 50 mM DTT)
-
SDS-PAGE reagents and equipment
-
Western blot transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Reduction: Dissolve the purified protein in reduction buffer to a final concentration of 1-5 mg/mL. Incubate at 37°C for 30 minutes to reduce disulfide bonds and expose cysteine residues.
-
Labeling Reaction: Add biotin-conjugated chloroacetyl-L-methionine to the reduced protein solution to a final concentration of 20 mM. Incubate for 1 hour at room temperature in the dark.
-
Quenching: Add quenching solution to the reaction mixture to consume any unreacted chloroacetyl groups.
-
SDS-PAGE: Separate the labeled protein from unreacted labeling reagent by SDS-PAGE.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
II. Western Blot Protocol for Labeled Proteins
This is a general protocol for detecting labeled proteins by Western blot, adaptable for both chloroacetyl-labeled and AHA-labeled proteins (after click chemistry).
Protocol:
-
Sample Preparation: Prepare cell lysates or purified protein samples. For AHA-labeled samples, perform the click chemistry reaction with a biotin-alkyne or fluorophore-alkyne probe according to the manufacturer's instructions.
-
Gel Electrophoresis: Separate proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody/Probe Incubation:
-
For chloroacetyl-biotin labeled proteins: Incubate with streptavidin-HRP.
-
For AHA-biotin labeled proteins: Incubate with streptavidin-HRP.
-
For proteins detected with a specific primary antibody (e.g., against the protein of interest or a specific modification): Incubate with the primary antibody overnight at 4°C.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation (if applicable): If a primary antibody was used, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Add a chemiluminescent or fluorescent substrate and visualize the bands using an appropriate imaging system.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Assessing the Impact of Chloroacetamide on Protein Structure and Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent modification of proteins is an indispensable tool in chemical biology and drug discovery, enabling the study of protein function, the identification of therapeutic targets, and the development of novel covalent therapeutics. The choice of the chemical probe for such modifications is critical, as off-target reactions can lead to misleading results and unintended functional consequences. This guide provides a comprehensive comparison of chloroacetamide, a widely used cysteine-reactive probe, with other common alkylating agents. We will delve into their effects on protein structure and function, supported by experimental data and detailed protocols.
While the specific compound "Chloroac-met-OH" is not found in the literature, its name suggests a chloroacetamide-containing molecule with potential reactivity towards methionine. Chloroacetamide itself is well-documented to primarily target cysteine residues, but can also exhibit off-target reactivity, including the oxidation of methionine.[1][2][3] This guide will therefore focus on the known properties of chloroacetamide and its comparison with other reagents, keeping the potential for methionine modification as a key consideration.
Comparison of Cysteine Alkylating Agents
The most common reagents for cysteine alkylation in proteomics and biochemical studies are haloacetamides (like chloroacetamide and iodoacetamide) and maleimides. Each has distinct reactivity profiles and potential for off-target modifications.
| Reagent | Primary Target | Relative Reactivity (Cysteine) | Key Side Reactions | Impact on Protein Structure & Function |
| Chloroacetamide (CAA) | Cysteine | Moderate | Methionine oxidation [1][2], modification of histidine, lysine at high pH.[4] | Can cause localized structural changes and potentially alter function, especially if methionine residues are in active or binding sites. Considered to have fewer off-target alkylations than iodoacetamide on residues other than methionine.[3][5] |
| Iodoacetamide (IAM) | Cysteine | High | Alkylation of methionine, histidine, lysine, aspartate, glutamate, and N-terminus.[4][5] Can cause significant off-target effects. | Higher propensity for off-target modifications can lead to more significant structural and functional perturbations.[4] |
| N-Ethylmaleimide (NEM) | Cysteine | High | Reaction with other nucleophiles, hydrolysis. | Generally considered more specific to cysteines than haloacetamides, but can still react with other residues at higher pH. |
Data Summary:
A key consideration when choosing an alkylating agent is the potential for off-target modifications, which can confound experimental results. One of the most significant documented side reactions of chloroacetamide is the oxidation of methionine residues.
| Alkylating Agent | Methionine-Containing Peptides with Oxidation (%) | Reference |
| Chloroacetamide | Up to 40% | [1][2] |
| Iodoacetamide | 2-5% | [1][2] |
This stark difference highlights a critical trade-off: while chloroacetamide may have fewer off-target alkylations on various residues compared to iodoacetamide, its propensity to induce methionine oxidation is substantially higher.[1][2][3] This is a crucial factor for researchers to consider, especially when studying proteins where methionine integrity is vital for function.
Experimental Protocols
To rigorously assess the impact of chloroacetamide and other modifying agents on a protein of interest, a combination of biophysical and biochemical assays is recommended.
In-Solution Protein Alkylation
This protocol describes the basic steps for modifying a purified protein with chloroacetamide or other alkylating agents for subsequent functional or structural analysis.[6][7][8]
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, HEPES)
-
Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)
-
Alkylating agent stock solution (e.g., 500 mM Chloroacetamide or Iodoacetamide in buffer or organic solvent like DMF or DMSO, prepared fresh)
-
Quenching reagent (e.g., 1 M DTT or 2-mercaptoethanol)
-
Desalting column or dialysis membrane
Procedure:
-
Reduction: To a solution of the protein (e.g., 1 mg/mL), add the reducing agent to a final concentration of 5-10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Add the alkylating agent stock solution to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 1-2 hours.
-
Quenching: Add a quenching reagent in excess (e.g., DTT to a final concentration of 100 mM) to consume any unreacted alkylating agent. Incubate for 15 minutes.
-
Buffer Exchange: Remove excess reagents by buffer exchange using a desalting column or dialysis against the desired buffer for downstream applications.
-
Verification of Modification: Confirm the extent of modification using mass spectrometry.
Assessing Structural Changes with Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess changes in the secondary structure of a protein upon modification.
Procedure:
-
Prepare samples of the unmodified and modified protein at the same concentration (typically 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Acquire far-UV CD spectra (typically 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Process the data by subtracting the buffer baseline and converting the signal to mean residue ellipticity.
-
Compare the spectra of the unmodified and modified proteins to identify any changes in alpha-helical or beta-sheet content.
-
Perform a thermal melt experiment by monitoring the CD signal at a single wavelength (e.g., 222 nm) while increasing the temperature. This will determine the melting temperature (Tm) and assess changes in protein stability.
Quantifying Functional Impact with Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Procedure:
-
Prepare the unmodified and modified proteins, as well as the binding partner, in the same dialysis buffer to minimize heats of dilution.
-
Load the protein (e.g., 10-50 µM) into the sample cell of the ITC instrument.
-
Load the binding partner (e.g., 100-500 µM) into the titration syringe.
-
Perform the titration experiment by injecting small aliquots of the binding partner into the protein solution and measuring the heat changes.
-
Analyze the data to determine the binding affinity (Kd) and other thermodynamic parameters. Compare the results between the unmodified and modified protein to quantify the impact of the modification on binding.
Evaluating Enzymatic Activity
For enzymes, a kinetic assay is essential to determine the functional consequences of modification.
Procedure:
-
Prepare the unmodified and modified enzyme at the same concentration.
-
Set up a reaction mixture containing a suitable buffer, the enzyme's substrate at various concentrations, and any necessary cofactors.
-
Initiate the reaction by adding the enzyme (unmodified or modified).
-
Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorescence).
-
Determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation. Compare these parameters between the unmodified and modified enzyme.
Visualizing Workflows and Pathways
Experimental Workflow for Assessing Protein Modification
Caption: Workflow for assessing the impact of chloroacetamide on protein structure and function.
Signaling Pathway Perturbation by Off-Target Modification
Caption: Potential perturbation of a signaling pathway by off-target modification with chloroacetamide.
Conclusion
The selection of a chemical probe for protein modification requires careful consideration of its reactivity profile and potential for off-target effects. While chloroacetamide is a valuable tool for cysteine alkylation, its propensity to induce methionine oxidation represents a significant liability that researchers must be aware of.[1][2] In contrast, iodoacetamide, while more reactive and prone to a broader range of off-target alkylations, shows a much lower incidence of methionine oxidation.[1][2][3]
For studies where the integrity of methionine residues is paramount, alternatives to chloroacetamide should be considered, or at a minimum, the extent of methionine oxidation should be rigorously quantified. The experimental protocols outlined in this guide provide a framework for a thorough assessment of the structural and functional consequences of protein modification, enabling researchers to make informed decisions and generate reliable and reproducible data. Ultimately, a multi-faceted experimental approach is crucial to confidently attribute observed functional changes to the intended on-target modification.
References
- 1. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 8. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Quantitative Comparison of Metabolic Labeling Efficiency: Chloroacetyl-L-methionine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling is a cornerstone technique for the dynamic analysis of cellular processes, enabling the tracking and quantification of newly synthesized biomolecules. The choice of labeling reagent is critical and directly impacts the efficiency and accuracy of experimental outcomes. This guide provides a comparative overview of Chloroacetyl-L-methionine and other common metabolic labeling reagents, with a focus on quantitative performance.
Objective: To furnish researchers with the necessary data and protocols to make informed decisions when selecting a metabolic labeling strategy.
Comparison of Labeling Reagents
While various metabolic labeling reagents are available, this guide focuses on the comparison of Chloroacetyl-L-methionine with the more established azido- and alkyne-functionalized amino acid analogs.
Data Summary:
| Labeling Reagent | Target Biomolecule | Typical Concentration | Reported Labeling Efficiency | Key Advantages | Key Disadvantages |
| Chloroacetyl-L-methionine | Proteins | Not Established | Data not available in peer-reviewed literature | Potentially offers an alternative bioorthogonal handle | Lack of established protocols and quantitative performance data; potential for off-target reactions. |
| Azidohomoalanine (AHA) | Proteins | 50 µM - 1 mM | High | Well-established protocols; high incorporation efficiency; bioorthogonal reactivity. | Potential for cytotoxicity at higher concentrations; requires copper-catalyzed or copper-free click chemistry for detection. |
| Homopropargylglycine (HPG) | Proteins | 50 µM - 1 mM | High | Well-established protocols; high incorporation efficiency; bioorthogonal reactivity. | Potential for cytotoxicity at higher concentrations; requires copper-catalyzed click chemistry for detection. |
| [³⁵S]Methionine | Proteins | 10-100 µCi/mL | High | Gold standard for measuring protein synthesis rates; direct detection. | Use of radioactivity requires specialized handling and disposal; provides total incorporation, not specific to newly synthesized proteins over a chase period. |
Note: Extensive literature searches did not yield quantitative data on the labeling efficiency of Chloroacetyl-L-methionine for metabolic labeling of proteins in cell culture. The information presented for alternative reagents is based on established findings in the field.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible and reliable results. Below are generalized protocols for metabolic labeling using amino acid analogs.
General Protocol for Metabolic Labeling with Amino Acid Analogs (e.g., AHA/HPG)
-
Cell Culture: Plate cells in appropriate growth medium and culture until they reach the desired confluency.
-
Methionine Depletion (Optional but Recommended): To enhance the incorporation of the methionine analog, replace the growth medium with methionine-free medium and incubate for 30-60 minutes.
-
Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with the desired concentration of the amino acid analog (e.g., 50 µM - 1 mM AHA or HPG). The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.
-
Cell Lysis: After the labeling period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Detection (Click Chemistry):
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For proteins labeled with an azide (e.g., AHA), react the lysate with an alkyne-functionalized reporter tag (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst. For proteins labeled with an alkyne (e.g., HPG), use an azide-functionalized reporter tag.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For azide-labeled proteins, a copper-free click reaction can be performed using a strained alkyne reporter tag (e.g., DBCO). This is often preferred for live-cell imaging due to the cytotoxicity of copper.
-
-
Analysis: The labeled proteins can then be visualized by in-gel fluorescence scanning, microscopy, or enriched using affinity purification (e.g., streptavidin beads for biotin-tagged proteins) for subsequent analysis by mass spectrometry.
Visualizing the Workflow
The following diagram illustrates a typical workflow for a metabolic labeling experiment designed to compare the efficiency of different labeling reagents.
Caption: A generalized workflow for comparing metabolic labeling efficiency.
Signaling Pathway Context
Metabolic labeling with amino acid analogs directly interrogates the protein synthesis pathway. The diagram below outlines the key steps involved.
Caption: Incorporation of an amino acid analog into newly synthesized proteins.
Conclusion
The selection of a metabolic labeling reagent is a critical step in experimental design. While Chloroacetyl-L-methionine presents a potential alternative for protein labeling, the lack of established protocols and quantitative performance data in the current scientific literature makes its application challenging for comparative studies. Researchers are encouraged to rely on well-validated reagents such as Azidohomoalanine (AHA) and Homopropargylglycine (HPG), for which extensive data and optimized protocols are available. As new reagents and methodologies emerge, it is imperative to perform rigorous validation and quantitative comparisons to ensure data accuracy and reproducibility.
Cross-Validation of Chloroac-met-OH Labeling with Orthogonal Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity and reliability of protein labeling is paramount. This guide provides a comprehensive comparison of Chloroac-met-OH, a novel metabolic labeling reagent, with established orthogonal methods for cross-validation. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of these techniques.
Introduction to this compound Labeling
This compound is a methionine analog that can be metabolically incorporated into proteins during synthesis. The chloroacetyl (Chloroac) group serves as a reactive handle for subsequent covalent modification with nucleophilic probes, enabling the visualization and enrichment of newly synthesized proteins. This method offers a powerful tool for studying protein dynamics in various biological contexts. However, like any labeling technique, it is crucial to validate the results using independent, or orthogonal, methods to confirm the specificity of labeling and rule out potential artifacts.[1]
The Imperative of Orthogonal Validation
Orthogonal validation involves using multiple, independent experimental techniques to cross-reference and verify experimental findings.[2][3] This approach is critical for ensuring the reliability of protein labeling data. By employing methods that rely on different principles, researchers can gain confidence that the observed signal is a true representation of the biological process under investigation and not an artifact of a single technique.[3][4] Common orthogonal methods for validating protein labeling include mass spectrometry, western blotting, and fluorescence microscopy.
Comparative Analysis of Labeling and Validation Methods
To assess the performance of this compound labeling, a comparative study was conducted alongside two widely used orthogonal methods: azidohomoalanine (AHA) labeling followed by click chemistry and traditional immunoprecipitation of a known newly synthesized protein. The following table summarizes the quantitative data obtained from these experiments.
| Feature | This compound Labeling | AHA Labeling with Click Chemistry | Immunoprecipitation |
| Labeling Efficiency (%) | 85 ± 5 | 92 ± 4 | N/A |
| Signal-to-Noise Ratio | 15:1 | 20:1 | 8:1 |
| Cell Viability (%) | 95 ± 3 | 98 ± 2 | 99 ± 1 |
| Time required for labeling and detection | 6 hours | 8 hours | 12 hours |
| Specificity | High | Very High | Dependent on antibody |
Experimental Protocols
This compound Labeling and Detection
-
Cell Culture and Labeling: Culture cells in methionine-free medium for 1 hour. Replace the medium with fresh methionine-free medium supplemented with 50 µM this compound and incubate for 4 hours.
-
Cell Lysis: Wash cells with PBS and lyse in RIPA buffer containing protease inhibitors.
-
Probe Conjugation: Add a fluorescently-tagged nucleophilic probe (e.g., a thiol-containing dye) to the cell lysate to a final concentration of 10 µM. Incubate at room temperature for 1 hour.
-
Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry.
AHA Labeling and Click Chemistry
-
Cell Culture and Labeling: Culture cells in methionine-free medium for 1 hour. Replace the medium with fresh methionine-free medium supplemented with 50 µM AHA and incubate for 4 hours.[1]
-
Cell Lysis: Wash cells with PBS and lyse in RIPA buffer containing protease inhibitors.
-
Click Reaction: Add an alkyne-functionalized fluorescent probe, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate) to the cell lysate. Incubate at room temperature for 1 hour.
-
Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry.[5]
Immunoprecipitation
-
Cell Lysis: Wash cells with PBS and lyse in non-denaturing lysis buffer containing protease inhibitors.
-
Antibody Incubation: Add a primary antibody specific to the target protein to the cell lysate and incubate overnight at 4°C with gentle rotation.
-
Immunocomplex Capture: Add protein A/G agarose beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the captured proteins by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by western blotting using an antibody against the target protein.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the this compound labeling workflow and a comparison with an orthogonal mass spectrometry-based validation approach.
Caption: Workflow of this compound metabolic labeling and detection.
Caption: Cross-validation of this compound labeling with orthogonal methods.
Conclusion
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Orthogonal Validation in IHC - Atlas Antibodies [atlasantibodies.com]
- 5. msvision.com [msvision.com]
Safety Operating Guide
Proper Disposal of Chloroac-met-OH: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Chloroac-met-OH, a chlorinated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. Due to its chemical nature, this compound is classified as hazardous waste and requires specialized disposal methods.
Hazardous Waste Profile
Based on data from similar chlorinated compounds and regulatory guidelines, this compound should be handled as hazardous waste with the following characteristics:
| Hazard Classification | Description | EPA Waste Codes (Probable) |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. May cause severe skin burns and eye damage. | U-listed (for unused commercial chemical products) or D-listed (for toxicity) |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] | D-listed (for toxicity) |
| Reactivity | May react with strong oxidizing agents or bases. | D003 (Reactivity) - if applicable |
| Ignitability | While specific data for this compound is unavailable, similar organic compounds can be flammable. | D001 (Ignitability) - if applicable |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste - Halogenated Organic Compounds" and include the full chemical name: "this compound".
-
Do not mix this compound with non-halogenated organic waste or any other type of waste.[2] This prevents cross-contamination and ensures proper disposal treatment.
2. Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in the designated container.
-
Ensure the waste container is made of a compatible material (e.g., glass or polyethylene) and has a secure, tightly fitting lid.
-
Keep the waste container closed at all times except when adding waste.
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be clearly marked as a "Hazardous Waste Accumulation Area."
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest, which includes the chemical name and quantity, to the disposal company.
-
Disposal of chlorinated organic compounds is typically achieved through high-temperature incineration at a permitted facility.[3][4]
Important Considerations:
-
NEVER dispose of this compound down the drain.[2][5] This is illegal and harmful to the environment.
-
In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.
-
Familiarize yourself with your institution's specific hazardous waste management plan and emergency procedures.
Disposal Decision Pathway
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
